2-Mercapto-4-hydroxy-5-cyanopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3OS/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRKMYIHJOEYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356130 | |
| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23945-49-5 | |
| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2-sulfanylpyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
Foreword: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals. Their prevalence in nature as components of nucleic acids has made them a focal point for the design of therapeutic agents that can modulate fundamental biological processes.[1] The compound of interest, this compound, is a multi-functionalized heterocycle with significant potential as a building block in drug discovery.[2][3] Its unique arrangement of a mercapto, a hydroxyl, and a cyano group on the pyrimidine core imparts a rich chemical reactivity and a propensity for complex molecular interactions. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, and characterization, offering field-proven insights for researchers in drug development and chemical synthesis.
Molecular Structure and Prototropic Tautomerism
A critical feature of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] For this molecule, the presence of both hydroxyl (-OH) and mercapto (-SH) groups, which can exist as their keto (=O) and thione (=S) forms respectively, leads to a complex equilibrium.
The principal tautomeric forms include:
-
Thiol-Hydroxy Form: The aromatic form with distinct -SH and -OH groups.
-
Thione-Hydroxy Form: Where the mercapto group exists as a C=S bond.
-
Thiol-Keto Form: Where the hydroxyl group exists as a C=O bond.
-
Thione-Keto Form: A non-aromatic di-oxo/thio form.
The dominant tautomer is highly dependent on the environment, such as the solvent and physical state (solution vs. solid).[5] In the solid state, intermolecular hydrogen bonding often stabilizes one form, whereas in solution, solvent polarity plays a key role. Spectroscopic analysis is essential to probe this equilibrium.[6][7] Understanding this tautomerism is not merely academic; it is fundamental to predicting the molecule's reactivity, its ability to act as a hydrogen bond donor or acceptor, and ultimately, its binding mode with biological targets.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Purification
The synthesis of substituted pyrimidines like this compound is often achieved through multi-component condensation reactions, which are valued for their efficiency and atom economy.[1][8] A common and robust approach involves the condensation of thiourea with an activated cyanoacetic acid derivative.
General Synthetic Protocol
A widely adopted method is the reaction between ethyl 2-cyano-3-ethoxyacrylate (or a similar activated precursor) and thiourea in the presence of a base such as sodium ethoxide in ethanol. The causality behind this choice is the high reactivity of the α,β-unsaturated nitrile, which readily undergoes Michael addition with the nucleophilic thiourea, followed by intramolecular cyclization and aromatization to yield the pyrimidine ring.
Step-by-Step Methodology:
-
Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reactants: Thiourea is added to the stirred sodium ethoxide solution. Subsequently, ethyl 2-cyano-3-ethoxyacrylate is added dropwise at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Workup and Isolation: After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~5-6.
-
Precipitation and Filtration: The acidification causes the product to precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product as a crystalline solid.
Caption: General workflow for the synthesis of the target pyrimidine.
Core Physicochemical Properties
The utility of a compound in research, particularly in drug development, is dictated by its physicochemical properties. These parameters influence solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃OS | [9] |
| Molecular Weight | 153.17 g/mol | [9] |
| CAS Number | 23945-49-5 | [9][10] |
| Appearance | Typically a yellow to off-white crystalline solid | [9] |
| Melting Point | >300 °C (decomposes) | [11] |
| pKa | Predicted ~8.10 (for the thiol/hydroxyl groups) | [11] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge for this class |
Analytical and Spectroscopic Characterization
Unambiguous characterization is crucial for confirming the identity and purity of the synthesized compound. A multi-technique approach is standard practice.
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying functional groups. Key expected vibrations for this compound include a sharp, strong peak for the nitrile group (C≡N) around 2200-2250 cm⁻¹, broad absorptions for O-H and N-H stretching in the 3000-3500 cm⁻¹ region, and characteristic peaks for C=O (keto tautomer) or C=S (thione tautomer) in the 1600-1700 cm⁻¹ and 1100-1250 cm⁻¹ regions, respectively.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see exchangeable protons for the -OH, -NH, and -SH groups, typically as broad singlets. A distinct singlet for the C6-H proton on the pyrimidine ring would also be present.
-
¹³C NMR: The spectrum would show distinct signals for the five carbon atoms, including the nitrile carbon (around 115-120 ppm), the carbons of the pyrimidine ring, and the C=S or C=O carbons, which are highly sensitive to the tautomeric form present in the solution.[13]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 153.17.
X-ray Crystallography
While spectroscopic methods provide essential information, single-crystal X-ray diffraction provides the definitive solid-state structure.[14][15] This technique is uniquely capable of elucidating the precise bond lengths, bond angles, and, most importantly, the dominant tautomeric form in the crystalline state. It also reveals the intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice.
Experimental Workflow: Single Crystal Growth and Analysis
-
Crystal Growth: High-purity compound is dissolved in a suitable solvent (e.g., DMF, DMSO) to near saturation. The solution is left for slow evaporation at room temperature, or a solvent/anti-solvent diffusion method is employed (e.g., layering a solution in DMF with water or ethanol). The goal is to allow single, defect-free crystals to form over days or weeks.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise atomic positions.
Caption: Standard workflow for X-ray crystallographic analysis.
Thermal Stability Analysis
The thermal stability of a compound is a critical parameter for pharmaceutical development, influencing storage, formulation, and processing.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would likely show stability up to a high temperature (>250-300 °C), followed by a sharp weight loss corresponding to decomposition.[16][17]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan can reveal phase transitions, melting points, and decomposition events. For this compound, one would expect to see a strong endothermic or exothermic peak associated with its decomposition, corroborating the TGA data.
Significance and Potential Applications
The structural motifs within this compound suggest several avenues for its application in drug discovery and materials science.
-
Medicinal Chemistry Scaffold: The pyrimidine core is a "privileged scaffold" found in numerous approved drugs, including anticancer and antiviral agents. The functional groups on this molecule serve as versatile handles for further chemical modification to generate libraries of new compounds for biological screening.[18]
-
Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands to coordinate with metal ions, forming metal complexes.[19] Such complexes are being investigated for various applications, including as potential anticancer agents where the metal center can introduce novel mechanisms of action.[20]
-
Enzyme Inhibition: The cyano and mercapto groups are functionalities known to interact with active sites of various enzymes, particularly cysteine proteases, making this scaffold a promising starting point for designing enzyme inhibitors.[14]
The measured physicochemical properties, such as pKa and solubility, are vital for this progression. They directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of any potential drug candidate derived from this core structure.
References
- 1. benthamopen.com [benthamopen.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 23945-49-5 [chemicalbook.com]
- 10. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 11. 2-Mercapto-4-hydroxy-5,6-diaminopyrimidine CAS#: 1004-76-8 [amp.chemicalbook.com]
- 12. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Mercapto-4-hydroxy-5-cyanopyrimidine (CAS 23945-49-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 2-Mercapto-4-hydroxy-5-cyanopyrimidine, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that explains the "why" behind the "how." The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile pyrimidine derivative in their work. We will delve into its synthesis, explore its structural intricacies, and discuss its potential as a scaffold for novel therapeutic agents.
Core Chemical and Physical Properties
This compound, also known as 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a substituted pyrimidine with the chemical formula C₅H₃N₃OS.[1] Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] The presence of multiple functional groups—a thiol, a hydroxyl, and a nitrile—on the pyrimidine ring of this compound makes it a highly versatile building block for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23945-49-5 | [1] |
| Molecular Formula | C₅H₃N₃OS | [1] |
| Molecular Weight | 153.16 g/mol | [1] |
| IUPAC Name | 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [1] |
| Synonyms | 5-cyano-2-thiouracil, 4-hydroxy-2-mercaptopyrimidine-5-carbonitrile | [1] |
| Topological Polar Surface Area | 97 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| XLogP3 | -0.3 | [1] |
Tautomerism: A Critical Consideration
A key feature of this compound is its existence in tautomeric forms. This is a fundamental concept to grasp as it dictates the molecule's reactivity and its interactions with biological targets. The compound can exist in equilibrium between several forms due to the mobility of protons.
-
Thiol-Thione Tautomerism: The 2-mercapto group can exist as a thiol (-SH) or a thione (C=S). The thione form is generally favored in polar solvents due to its higher polarity and ability to form hydrogen bonds.[7][8][9]
-
Keto-Enol Tautomerism: Similarly, the 4-hydroxy group can exist in the enol (-OH) form or the keto (C=O) form. For many hydroxypyrimidines, the keto form (pyrimidinone) is the more stable tautomer.[10][11][12][13][14]
The predominant tautomeric form in a given environment will influence its spectroscopic signature and its behavior in chemical reactions. For the purpose of this guide, the structure will be depicted in its most likely tautomeric form under physiological conditions, which is the 4-oxo-2-thioxo form.
Synthesis Methodology: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a one-pot, three-component condensation reaction, a common and efficient strategy for constructing pyrimidine rings. The key starting materials for this synthesis are ethyl cyanoacetate, an aldehyde (in this case, formaldehyde or a precursor), and thiourea.
Reaction Principle
The synthesis is a variation of the Biginelli reaction. The general mechanism involves the initial condensation of the aldehyde with thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of ethyl cyanoacetate. Finally, cyclization and dehydration yield the pyrimidine ring.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar pyrimidine derivatives.[15][16] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde (as a source of formaldehyde)
-
Thiourea
-
Sodium ethoxide (or another suitable base)
-
Ethanol (absolute)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment for reflux and filtration
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1 equivalent) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1 equivalent) and thiourea (1.1 equivalents).
-
Addition of Aldehyde: Add paraformaldehyde (1 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly add water to the reaction mixture until a precipitate forms.
-
Acidification: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | A broad singlet for the N-H protons (likely in the range of 10-12 ppm in DMSO-d₆). A singlet for the C6-H proton. The exact chemical shifts will be influenced by the tautomeric form and solvent. |
| ¹³C NMR | Signals for the C=O, C=S, and C≡N carbons. A signal for the carbon bearing the nitrile group (C5) and the C6 carbon. |
| IR (cm⁻¹) | A strong absorption for the C≡N stretch (around 2220 cm⁻¹). A strong absorption for the C=O stretch (around 1650-1700 cm⁻¹). Broad N-H stretching bands (around 3200-3400 cm⁻¹). A C=S stretching band (around 1100-1200 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 154.0. |
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound make it a valuable scaffold for the development of various therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.
-
Anticancer Agents: The pyrimidine ring is a key component of many anticancer drugs that act as antimetabolites, kinase inhibitors, or by other mechanisms. The functional groups on this molecule allow for diverse chemical modifications to explore structure-activity relationships (SAR) for anticancer activity.
-
Antimicrobial Agents: Pyrimidine derivatives have shown a broad spectrum of antimicrobial activity. The thiol and hydroxyl groups can be functionalized to generate libraries of compounds for screening against various bacterial and fungal strains.
-
Enzyme Inhibitors: The ability of the thiol group to interact with metal ions or form disulfide bonds, along with the hydrogen bonding capabilities of the pyrimidine ring, makes this scaffold a candidate for designing enzyme inhibitors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups offer a wide range of possibilities for chemical diversification. A thorough understanding of its tautomeric nature is essential for predicting its reactivity and biological interactions. While further research is needed to fully elucidate its biological activity profile and mechanism of action, its structural features suggest that it is a promising starting point for the discovery of new therapeutic agents. This guide provides a solid foundation for researchers to begin their exploration of this intriguing molecule.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. journals.iau.ir [journals.iau.ir]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Tautomerism of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Mercapto-4-hydroxy-5-cyanopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by cyanopyrimidine derivatives.[1][2] This guide provides a comprehensive analysis of its molecular structure, focusing on the complex tautomeric equilibria that govern its chemical behavior and biological interactions. We will delve into the theoretical underpinnings of its tautomerism, supported by experimental and computational evidence, to provide a robust framework for researchers in the field.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals.[1] The introduction of mercapto, hydroxyl, and cyano functionalities onto this scaffold, as in this compound, gives rise to a molecule with a rich chemical landscape and significant therapeutic potential. Cyanopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Understanding the precise molecular structure and the predominant tautomeric forms of this compound is paramount for elucidating its mechanism of action, optimizing its synthesis, and designing novel analogues with enhanced therapeutic profiles.
Unraveling the Tautomeric Complexity
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[5] this compound can exist in multiple tautomeric forms due to the presence of both lactam-lactim (keto-enol) and thione-thiol functionalities. The position of the tautomeric equilibrium is a delicate balance of factors including solvent polarity, concentration, temperature, and intramolecular interactions.[6][7]
The principal tautomeric equilibria at play are:
-
Keto-Enol Tautomerism: The hydroxyl group at position 4 can tautomerize to a keto group, forming a pyrimidinone ring. Generally, the keto form is more stable for pyrimidine derivatives.[5][8]
-
Thione-Thiol Tautomerism: The mercapto group at position 2 can exist in equilibrium with its thione tautomer. The thione form is often favored, particularly in polar solvents.[6][9]
These two equilibria result in four main potential tautomers:
-
Hydroxy-Thiol Form: 2-sulfanyl-4-hydroxy-pyrimidine-5-carbonitrile
-
Keto-Thiol Form: 4-oxo-2-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
Hydroxy-Thione Form: 2-thioxo-1,2-dihydro-4-hydroxypyrimidine-5-carbonitrile
-
Keto-Thione (Dithione) Form: 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[10]
Below is a diagram illustrating the potential tautomeric forms of this compound.
References
- 1. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine Derivatives: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the one-pot synthesis of 2-mercapto-4-hydroxy-5-cyanopyrimidine derivatives, a class of heterocyclic compounds with significant potential in drug discovery and medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying chemical principles, from reaction mechanism to strategic experimental design and product characterization. Detailed, field-tested methodologies, mechanistic insights, and troubleshooting considerations are presented to empower researchers in the successful synthesis and application of these valuable scaffolds.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Consequently, synthetic pyrimidine derivatives have been a focal point of medicinal chemistry research, leading to the development of numerous therapeutic agents with diverse applications, including antiviral, antibacterial, antifungal, and antitumor activities[1]. The this compound scaffold, in particular, offers a versatile platform for further chemical elaboration, making it a highly attractive starting point for the synthesis of novel drug candidates. The one-pot, multi-component synthesis of these derivatives represents an efficient and atom-economical approach, aligning with the principles of green chemistry and streamlining the drug discovery process[1][2].
The Synthetic Strategy: A Biginelli-Type Condensation
The most prevalent and efficient method for the one-pot synthesis of this compound derivatives is a variation of the classic Biginelli reaction. This acid- or base-catalyzed three-component condensation reaction typically involves an aldehyde, a β-ketoester (or a related active methylene compound), and a urea or thiourea derivative[2][3]. In the context of our target molecule, the key reactants are:
-
An Aldehyde (R-CHO): Provides the substituent at the 6-position of the pyrimidine ring.
-
Ethyl Cyanoacetate: Serves as the active methylene compound, contributing the 5-cyano and 4-hydroxy (in its tautomeric form) moieties.
-
Thiourea: Provides the N1, C2 (with the mercapto group), and N3 atoms of the pyrimidine ring.
The reaction proceeds through a series of intermediates to yield the final heterocyclic product, which exists in a tautomeric equilibrium between the 2-mercapto-4-hydroxy form and the more stable 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine form.
Unraveling the Reaction Mechanism
The precise mechanism of this Biginelli-type reaction can vary depending on the specific catalysts and reaction conditions employed. However, a generally accepted pathway involves the initial formation of a Knoevenagel condensation product between the aldehyde and ethyl cyanoacetate. This is followed by a Michael addition of thiourea to the activated double bond and subsequent cyclization with the elimination of ethanol and water to form the stable dihydropyrimidine ring.
Below is a graphical representation of the proposed reaction mechanism:
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, generalized protocol for the one-pot synthesis of 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. This protocol can be adapted for various aldehydes to generate a library of compounds.
Materials and Reagents
-
Aldehyde (e.g., acetaldehyde, benzaldehyde, etc.)
-
Ethyl cyanoacetate
-
Thiourea
-
Catalyst (e.g., anhydrous K2CO3, p-toluenesulfonic acid, etc.)
-
Solvent (e.g., absolute ethanol, DMF)
-
Glacial acetic acid (for neutralization)
-
Distilled water
-
Crushed ice
General Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in the chosen solvent (e.g., 30 mL of absolute ethanol).
-
Catalyst Addition: Add the catalyst (e.g., 1.5 g of anhydrous K2CO3) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific reactants and catalyst used, typically ranging from 4 to 8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Neutralization: Acidify the mixture with glacial acetic acid to a pH of approximately 6.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Example: Synthesis of 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This specific example utilizes acetaldehyde as the aldehyde component to yield the 6-methyl derivative.
| Reactant/Reagent | Molar Equiv. | Amount |
| Acetaldehyde | 1.0 | (e.g., 10 mmol, 0.44 g) |
| Ethyl Cyanoacetate | 1.0 | (e.g., 10 mmol, 1.13 g) |
| Thiourea | 1.2 | (e.g., 12 mmol, 0.91 g) |
| Anhydrous K2CO3 | - | (e.g., 1.5 g) |
| Absolute Ethanol | - | 30 mL |
The general procedure outlined in section 3.2 is followed. The expected product is a solid that can be purified by recrystallization.
Structural Characterization and Tautomerism
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Melting Point: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Tautomerism: A Key Structural Consideration
It is crucial to recognize that this compound derivatives exist in a state of tautomeric equilibrium. The two primary tautomeric forms are the hydroxy-thiol form and the more stable oxo-thione form. Spectroscopic data will reflect the predominant tautomer in the solid state or in solution.
Caption: Tautomeric equilibrium of the pyrimidine product.
Representative Spectroscopic Data
The following is a summary of expected spectroscopic data for a representative 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative, based on literature reports[4][5][6][7].
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 2230-2210 (C≡N stretching), 1700-1650 (C=O stretching), ~1200 (C=S stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.0-13.0 (br s, 1H, N-H), 9.0-10.0 (br s, 1H, N-H), 7.0-8.0 (m, Ar-H, if applicable), 2.0-2.5 (s, 3H, CH₃ at C6, if applicable) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (C=S), ~160 (C=O), ~150 (C6), ~115 (C≡N), ~90 (C5) |
Applications in Drug Discovery
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive mercapto and hydroxyl (or oxo) groups, along with the cyano group, provide multiple handles for further chemical modifications. These derivatives have been investigated for a range of biological activities, including:
-
Anticancer Agents: The pyrimidine core is present in many anticancer drugs, and novel derivatives are continually being explored for their ability to inhibit cancer cell proliferation.
-
Kinase Inhibitors: The scaffold can be functionalized to target specific protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
-
Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents, and new analogues are being developed to combat drug-resistant pathogens.
Conclusion
The one-pot synthesis of this compound derivatives via a Biginelli-type reaction is a robust and efficient method for accessing a valuable class of heterocyclic compounds. This guide has provided a comprehensive overview of the synthetic strategy, reaction mechanism, a detailed experimental protocol, and key characterization considerations. By understanding the fundamental principles behind this synthesis, researchers are well-equipped to not only replicate the described procedures but also to rationally design and synthesize novel derivatives with tailored properties for applications in drug discovery and development.
References
- 1. benthamopen.com [benthamopen.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
Abstract
This technical guide provides a comprehensive overview of the foundational starting materials and synthetic strategies for producing 2-mercapto-4-hydroxy-5-cyanopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating approach to the synthesis of this important pyrimidine derivative.
Introduction
This compound is a highly functionalized pyrimidine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, and the presence of the mercapto, hydroxy, and cyano groups on this particular derivative offers multiple points for chemical modification, making it a valuable precursor for the development of novel therapeutic agents. This guide will focus on the most prevalent and efficient method for its synthesis: the base-catalyzed cyclocondensation reaction.
The Core Synthetic Strategy: A Three-Component Cyclocondensation
The most common and efficient route to this compound is a one-pot, three-component reaction involving an active methylene compound, a thiocarbonyl source, and a cyclizing agent, typically facilitated by a base. This approach is a variation of the well-established Biginelli reaction, which is renowned for its efficiency in constructing pyrimidine rings.
The primary starting materials for this synthesis are:
-
Ethyl Cyanoacetate : The active methylene compound that provides the C4, C5, and C6 atoms of the pyrimidine ring.
-
Thiourea : The source of the N1, C2, and N3 atoms, as well as the sulfur atom at the 2-position.
The overall reaction can be summarized as follows:
In-Depth Analysis of Starting Materials
The selection of starting materials is critical for the success of the synthesis, and understanding their roles is key to optimizing the reaction conditions.
The Active Methylene Compound: Ethyl Cyanoacetate
Ethyl cyanoacetate is the cornerstone of this synthesis. Its utility stems from the presence of a methylene group (-CH2-) flanked by two electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).
-
Causality of Reactivity : The electron-withdrawing nature of the nitrile and ester groups significantly increases the acidity of the methylene protons. This allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, which is the initial reactive species in the condensation cascade.
-
Role in Ring Formation : The ethyl cyanoacetate molecule provides the foundational three-carbon unit (C4-C5-C6) of the pyrimidine ring. The cyano group is retained at the 5-position in the final product, while the ester group is involved in the cyclization and ultimately lost.
The Thiocarbonyl Source: Thiourea
Thiourea is the nitrogen and sulfur source for the heterocyclic ring.
-
Structural Contribution : Thiourea provides the N-C-N backbone of the pyrimidine ring. The thiocarbonyl group (C=S) is incorporated directly, resulting in the 2-mercapto functionality.
-
Reactivity : The nucleophilic nitrogen atoms of thiourea are crucial for the cyclization step, where they attack the electrophilic carbon centers of the intermediate formed from ethyl cyanoacetate.
The Reaction Mechanism: A Step-by-Step Elucidation
The base-catalyzed cyclocondensation of ethyl cyanoacetate and thiourea proceeds through a series of well-defined steps. The choice of a strong base, such as sodium ethoxide or potassium carbonate, is essential to initiate the reaction by deprotonating the active methylene compound.[1]
The proposed mechanism is as follows:
-
Enolate Formation : The base abstracts a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate.
-
Dimerization : The enolate of ethyl cyanoacetate acts as a nucleophile and attacks the carbonyl carbon of a second molecule of ethyl cyanoacetate. This is followed by the elimination of an ethoxide ion to form an intermediate.
-
Michael Addition : Thiourea then acts as a nucleophile and adds to the α,β-unsaturated system of the intermediate.
-
Cyclization : Intramolecular cyclization occurs through the attack of a nitrogen atom from the thiourea moiety onto one of the carbonyl carbons.
-
Dehydration and Tautomerization : The cyclic intermediate undergoes dehydration and subsequent tautomerization to yield the stable aromatic this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. This protocol is based on established methods for the synthesis of related pyrimidine derivatives and should be performed by qualified personnel in a well-ventilated fume hood.
Reagents and Equipment
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Acetic Acid
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Base : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
Reaction Mixture : To the stirred solution of sodium ethoxide, add thiourea and an equimolar amount of ethyl cyanoacetate.
-
Reflux : Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acetic acid.
-
Isolation : The product will precipitate out of the solution upon neutralization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification : Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Data Presentation
Table 1: Summary of Starting Materials and Their Roles
| Starting Material | Chemical Structure | Role in the Reaction | Key Features for Reactivity |
| Ethyl Cyanoacetate | NC-CH₂-COOEt | Provides the C4-C5-C6 backbone of the pyrimidine ring. | Active methylene group due to adjacent electron-withdrawing nitrile and ester groups. |
| Thiourea | H₂N-C(S)-NH₂ | Source of the N1-C2-N3 fragment and the 2-mercapto group. | Nucleophilic nitrogen atoms for cyclization. |
| Base (e.g., NaOEt) | Na⁺ ⁻OEt | Catalyst to deprotonate ethyl cyanoacetate. | Strong base required to generate the initial enolate. |
Visualization of the Synthetic Workflow
Diagram 1: Overall Synthetic Scheme
Caption: One-pot synthesis of this compound.
Diagram 2: Proposed Reaction Mechanism
Caption: Stepwise mechanism of the cyclocondensation reaction.
Conclusion
The synthesis of this compound is a prime example of the efficiency of multicomponent reactions in heterocyclic chemistry. By carefully selecting the appropriate starting materials, namely ethyl cyanoacetate and thiourea, and employing a suitable base catalyst, this valuable synthetic intermediate can be produced in a straightforward, one-pot procedure. This guide has provided a detailed examination of the starting materials, the underlying reaction mechanism, and a practical experimental protocol to aid researchers in the successful synthesis and application of this versatile compound.
References
Spectroscopic data (NMR, IR, Mass) of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 23945-49-5). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from analogous structures and established spectroscopic principles to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features. This guide is designed to serve as a foundational reference for researchers involved in the synthesis, quality control, and application of this and related pyrimidine derivatives.
Introduction and Molecular Structure
This compound is a multifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block in numerous biologically active molecules. The accurate structural elucidation and confirmation of purity are paramount, for which spectroscopic methods are indispensable.
The structure of this molecule is complicated by the potential for tautomerism. The hydroxy and mercapto substituents can exist in keto-enol and thione-thiol forms, respectively. The molecule can therefore exist as several tautomers, with the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile form generally being the most stable in the solid state and in polar aprotic solvents like DMSO.
Caption: Tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The analysis must consider the dominant tautomeric form, which in a solvent like DMSO-d₆ is expected to be the keto-thione form.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (NH, OH).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument, for data acquisition.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (1-2 hours) is typically required. An attached proton test (APT) or DEPT experiment can be run to differentiate between CH, CH₂, CH₃, and quaternary carbons.
Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The expected spectrum will feature a downfield aromatic proton and several broad, exchangeable protons corresponding to the N-H groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale & Notes |
| ~12.0 - 13.0 | Broad Singlet | 2H | N1-H, N3-H | The two N-H protons of the pyrimidine ring are expected to be broad due to quadrupole broadening and chemical exchange. Their downfield shift is characteristic of acidic protons in amides/thioamides. Similar compounds show NH protons in this region.[2] |
| ~8.1 - 8.3 | Singlet | 1H | C6-H | This is the only proton directly attached to the pyrimidine ring. It appears as a singlet and is significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the nitrile group. |
Note: The thiol (S-H) or enol (O-H) protons are not expected to be observed as distinct signals if the thione-keto form is the exclusive tautomer.
Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum is crucial for confirming the carbon backbone and the presence of key functional groups.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Notes |
| ~175.0 | C2 (C=S) | The thiocarbonyl carbon is highly deshielded and typically appears in this region. |
| ~160.0 | C4 (C=O) | The carbonyl carbon of the amide is also significantly deshielded. |
| ~150.0 | C6 | This carbon is attached to a proton and is part of the aromatic-like system. |
| ~115.0 | C5-C N | The nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this range. |
| ~95.0 | C5 | This quaternary carbon is shielded due to its position between the C=O and the C-CN bond. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, particularly in the solid state. The spectrum can offer strong evidence for the dominant tautomer.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr.
-
Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[1] A background spectrum of a pure KBr pellet should be subtracted.
Expected Characteristic IR Absorption Bands
The spectrum is expected to be dominated by absorptions from the N-H, C=O, and C≡N groups, confirming the keto-thione tautomer.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Notes |
| 3300 - 3100 | N-H Stretch | Medium, Broad | Amide/Thioamide (N-H) | Broad absorption due to hydrogen bonding is expected. Similar pyrimidines show NH stretching in this region.[3] |
| ~2220 | C≡N Stretch | Strong, Sharp | Nitrile (-CN) | This is a highly characteristic and reliable absorption for the nitrile group.[3] |
| ~1670 | C=O Stretch | Strong, Sharp | Amide (Keto form) | A strong carbonyl absorption is a key indicator of the keto tautomer.[3] |
| ~1550 | C=C / C=N Stretch | Medium-Strong | Pyrimidine Ring | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. |
| ~1200 | C=S Stretch | Medium-Strong | Thione | The thiocarbonyl stretch is often coupled with other vibrations and can be found in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrum Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for relatively small, stable organic molecules. Electrospray ionization (ESI) can also be used, particularly for LC-MS analysis.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Data Acquisition: The sample is introduced into the ion source (e.g., via a direct insertion probe for EI) and ionized. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrum
| m/z Value | Interpretation | Notes |
| 153 | [M]⁺ | The molecular ion peak, corresponding to the monoisotopic mass of C₅H₃N₃OS.[4] |
| 126 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring is a common fragmentation pathway for cyanopyrimidines. |
| 125 | [M - CO]⁺ | Loss of carbon monoxide from the keto group. |
| 98 | [M - CO - HCN]⁺ | Subsequent loss of HCN following the loss of CO. |
Plausible Fragmentation Pathway
The fragmentation of pyrimidine derivatives often involves the systematic cleavage of the ring or the loss of substituents.
Caption: A plausible EI fragmentation pathway for the title compound.
Conclusion
The spectroscopic characterization of this compound is defined by distinct features that confirm its complex structure. The NMR spectra are expected to reflect the dominant keto-thione tautomer in solution, characterized by two downfield N-H protons and a single C-H proton. The IR spectrum should prominently feature strong absorptions for the nitrile (C≡N) and carbonyl (C=O) groups. Finally, mass spectrometry will confirm the molecular weight with a molecular ion peak at m/z 153, followed by characteristic fragmentation patterns involving the loss of HCN and CO. This guide provides a robust predictive framework for the analysis of this compound, enabling researchers to confidently verify its synthesis and purity.
References
- 1. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Novel Mercaptopyrimidine Scaffolds
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold and the Power of Sulfur
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is one such scaffold, forming the core of essential biomolecules like nucleic acids and several approved drugs.[1] When this six-membered heterocyclic ring is functionalized with a thiol (-SH) group, it gives rise to the mercaptopyrimidine class. The introduction of this sulfur-containing moiety is not a trivial substitution; the thiol group's unique nucleophilicity, reactivity, and ability to coordinate with metal ions dramatically expands the molecule's chemical and biological versatility.[1]
This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals into the burgeoning field of novel mercaptopyrimidine scaffolds. We will move beyond a simple catalog of activities to dissect the causality behind synthetic strategies, provide validated experimental protocols for biological evaluation, and explore the mechanistic underpinnings of their therapeutic potential. Our focus is on providing a practical, field-proven framework for advancing research in this exciting area.
Part 1: The Chemistry and Synthesis of Mercaptopyrimidine Scaffolds
Core Structural Features and Chemical Personality
The mercaptopyrimidine scaffold is characterized by a pyrimidine ring with a thiol group, typically at the C2 or C4 position. A key feature is its existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic state is crucial, as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity, which are all determinants of its interaction with biological targets. The thiol group's nucleophilic nature makes it a reactive handle for further chemical modifications and a key player in certain mechanisms of action, such as covalent inhibition.[1]
Synthetic Strategy: The Rationale for Chalcone Precursors
A cornerstone of drug discovery is the ability to generate a diverse library of compounds for screening. For mercaptopyrimidines, one of the most robust and versatile synthetic routes begins with chalcones (α,β-unsaturated ketones). The rationale for this choice is threefold:
-
Accessibility and Diversity: Chalcones are readily synthesized via a Claisen-Schmidt condensation between a wide variety of commercially available aldehydes and ketones. This allows for the systematic introduction of different substituents (R1 and R2 in the diagram below), enabling extensive exploration of the structure-activity relationship (SAR).[2][3]
-
Reactive Hub: The α,β-unsaturated carbonyl system in chalcones provides the necessary electrophilic centers for the subsequent cyclization reaction.
-
High-Yield Reactions: The condensation and subsequent cyclization reactions are typically high-yielding and procedurally straightforward, making this an efficient route for library synthesis.[4][5]
A Validated Synthetic Workflow
The following diagram and protocol outline a standard, two-step process for synthesizing 2-mercaptopyrimidine derivatives.
Caption: Figure 1. General Synthetic Workflow.
Protocol 1: Synthesis of a 2-Mercaptopyrimidine Derivative
-
Self-Validation: This protocol is self-validating through the characterization of intermediates and the final product. Thin-Layer Chromatography (TLC) should be used to monitor reaction progress. The final compound's structure and purity must be confirmed by spectral analysis (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry).[3][4]
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the substituted acetophenone (10 mmol) and the corresponding substituted aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath. Add an aqueous solution of potassium hydroxide (40% w/v) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion using TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is filtered, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.
-
-
Step 2: Mercaptopyrimidine Synthesis (Cyclization)
-
In a round-bottom flask, dissolve the purified chalcone (5 mmol) and thiourea (5 mmol) in ethanol (25 mL).
-
Add an ethanolic solution of sodium hydroxide (5 mmol in 10 mL ethanol).
-
Fit the flask with a condenser and reflux the mixture for 8-10 hours. Again, monitor progress by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify with glacial acetic acid or dilute HCl to precipitate the 2-mercaptopyrimidine derivative.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the final compound by recrystallization from a suitable solvent like ethanol or DMF.[4][5]
-
Part 2: A Broad Spectrum of Biological Activity
The true potential of mercaptopyrimidine scaffolds lies in their diverse biological activities, which span multiple therapeutic areas.
Anticancer Potential: Targeting Malignancy on Multiple Fronts
Novel mercaptopyrimidine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including leukemia, HeLa (cervical cancer), and A549 (lung cancer).[2][6] Their anticancer activity is not monolithic but stems from several distinct mechanisms of action.
-
Mechanism of Action:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, some compounds have been shown to cause cell cycle arrest and increase the expression of pro-apoptotic proteins like active caspase-3.
-
Kinase Inhibition: Pyrido[2,3-d]pyrimidines, a related class, are known kinase inhibitors.[7] The mercaptopyrimidine scaffold can be designed to target specific kinases involved in cancer cell proliferation and survival.
-
DNA Interaction: Platinum(III) complexes of 2-mercaptopyrimidine have shown high activity by interacting with DNA, demonstrating a different mechanistic class compared to cisplatin.[6][8]
-
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumour Activity of a pt(III) Derivative of 2-Mercaptopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Foreword: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of 2-Mercapto-4-hydroxy-5-cyanopyrimidine Analogs
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The pyrimidine nucleus is a privileged scaffold in the landscape of medicinal chemistry and drug discovery. As a fundamental component of nucleic acids, its derivatives are intrinsically recognized by biological systems, offering a robust starting point for the design of novel therapeutic agents.[1] The inherent versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of drugs with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3]
This guide focuses specifically on the this compound core and its analogs. This particular substitution pattern combines several key pharmacophoric features: the mercapto group, which can act as a potent hydrogen bond donor and engage in metal chelation; the hydroxy group, another critical site for molecular interactions; and the electron-withdrawing cyano group, which modulates the electronic properties of the ring system. Our exploration will delve into the core synthesis strategies, the rationale behind experimental choices, detailed protocols for biological evaluation, and the structure-activity relationships that guide the rational design of these promising compounds.
Part 1: Core Synthesis Strategies and Mechanistic Insights
The construction of the 2-mercapto-pyrimidine core is typically achieved through multicomponent reactions or cyclization strategies, which are favored for their efficiency and atom economy. The choice of synthetic route is primarily dictated by the desired substitution pattern on the final molecule.
Strategy 1: One-Pot Three-Component Condensation
A highly efficient and popular method for synthesizing polysubstituted pyrimidines is the one-pot, three-component condensation reaction, often a variation of the Biginelli reaction.[4] This approach brings together an aromatic aldehyde, a compound containing an active methylene group (such as malononitrile), and thiourea.
Causality of Component Selection:
-
Aromatic Aldehyde: This component introduces diversity at the 4-position of the pyrimidine ring. The electronic nature of the substituents on the aldehyde (electron-donating or electron-withdrawing) can influence reaction rates and yields, though the reaction is generally robust to these variations.[4]
-
Malononitrile: The two acidic protons of the methylene group readily participate in condensation reactions, while the cyano groups form the C5-cyano and C6-amino functionalities (after tautomerization) of the final product.
-
Thiourea: This component provides the N1, C2, and N3 atoms of the pyrimidine ring, with the sulfur atom forming the essential 2-mercapto group.
-
Catalyst: Acidic catalysts, such as phosphorus pentoxide, are often employed to activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation with malononitrile.[4]
The general workflow for this synthesis is outlined below.
Caption: High-level workflow for one-pot synthesis.
Experimental Protocol: One-Pot Synthesis of 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine [4]
-
Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and thiourea (10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of phosphorus pentoxide (approximately 1 mmol).
-
Reaction: Stir the mixture and reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the separated solid, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain the pure compound.
-
Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, and Mass Spectrometry.
Strategy 2: Cyclization of Chalcone Precursors
An alternative and equally versatile route involves a two-step process starting with the synthesis of α,β-unsaturated ketones, known as chalcones. These intermediates are then cyclized with thiourea to form the desired pyrimidine ring.
Causality of Component Selection:
-
Claisen-Schmidt Condensation: The initial step involves the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde to form the chalcone.[3] This method allows for the introduction of diversity at two different positions of the eventual pyrimidine ring.
-
Cyclocondensation: The chalcone intermediate then undergoes a Michael addition followed by intramolecular cyclization and dehydration with thiourea in an alcoholic solvent. The base (e.g., KOH or NaOH) facilitates the deprotonation of thiourea and subsequent nucleophilic attack.
Caption: Synthesis pathway via a chalcone intermediate.
Experimental Protocol: Synthesis of 2-Mercaptopyrimidines from Chalcones [3][5]
Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Reagent Preparation: Dissolve the substituted acetophenone (10 mmol) and aromatic aldehyde (10 mmol) in ethanol (20 mL) in a flask.
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (40% w/v) dropwise with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is filtered, washed with water, and dried.
Step B: Pyrimidine Synthesis (Cyclocondensation)
-
Reagent Preparation: To a solution of the synthesized chalcone (10 mmol) in ethanol (30 mL), add thiourea (10 mmol) and potassium hydroxide (10 mmol).
-
Reaction: Reflux the mixture for 6-8 hours.
-
Isolation: After cooling, pour the reaction mixture into ice water and neutralize with a suitable acid.
-
Purification: The resulting solid is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).
Part 2: Structural Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized analogs. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected peaks include N-H stretching (amine), C≡N stretching (cyano), C=N stretching, and the characteristic thiol (S-H) peak.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and environment of protons. Key signals include aromatic protons, the pyrimidine proton, and exchangeable protons from NH₂, OH, and SH groups.[6][7]
-
¹³C-NMR: Determines the number and type of carbon atoms, including the characteristic chemical shifts for the pyrimidine ring carbons and the cyano carbon.[6][7]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound through the molecular ion peak [M+]. The isotopic pattern can also help identify the presence of atoms like chlorine or bromine.[6][7]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[5][7]
Part 3: Biological Evaluation and Screening Protocols
The therapeutic potential of the synthesized 2-mercaptopyrimidine analogs is assessed through a battery of in vitro biological assays.
Anticancer Activity Screening
Pyrimidine derivatives are widely investigated for their anticancer properties.[2][8][9] A standard initial screening involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Caption: Workflow for anticancer activity evaluation.
Protocol: MTT Cytotoxicity Assay [7]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs (e.g., ranging from 1 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Anticancer Activity of Pyrimidine Analogs
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative 2d | A549 (Lung) | ~50 | [7] |
| Compound 9 | Breast Cancer | 18 | [1] |
| Compound 20 | HCT-116 (Colon) | Potent | [1] |
Note: This table is illustrative. Actual values vary significantly based on the specific analog's structure.
Antimicrobial Activity Screening
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Cyanopyrimidine and mercaptopyrimidine derivatives have shown promising activity against various bacteria and fungi.[5][10][11]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., Ofloxacin, Ciprofloxacin).[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 4: Structure-Activity Relationship (SAR) and Future Outlook
By synthesizing and screening a library of analogs, researchers can deduce critical Structure-Activity Relationships (SAR). For instance, studies have shown that:
-
Lipophilicity: This parameter can be a crucial determinant of activity. For some pyrimidine derivatives, increased lipophilicity enhances transport across biological membranes, potentially improving efficacy.[8]
-
Substituent Effects: The nature and position of substituents on the aromatic rings can dramatically influence biological activity. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy, dimethylamino) can alter the molecule's interaction with its biological target.[6]
-
Molecular Volume: In some cases, the overall size and shape of the molecule, rather than just lipophilicity, appear to be more critical for inhibitory activity against specific enzymes like lipoxygenase.[7]
The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The synthetic accessibility and potential for diverse functionalization make it an attractive target for medicinal chemists. Future research should focus on expanding chemical libraries, performing detailed mechanistic studies on the most potent 'hit' compounds, and optimizing their drug-like properties for potential in vivo evaluation. The integration of computational methods, such as molecular docking, can further guide the rational design of next-generation analogs with enhanced potency and selectivity.[7][8]
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of S-Alkyl Derivatives from 2-Mercapto-4-hydroxy-5-cyanopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of S-alkyl derivatives of 2-mercapto-4-hydroxy-5-cyanopyrimidine. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine scaffolds.[1][2] This document offers an in-depth exploration of the synthetic strategy, reaction mechanism, experimental procedures, and characterization of the resulting 2-(alkylthio)-4-hydroxypyrimidine-5-carbonitriles. Furthermore, it addresses critical safety considerations and provides a framework for the purification and analysis of these valuable compounds.
Introduction: The Significance of S-Alkylated Pyrimidines
Pyrimidine and its derivatives are fundamental heterocyclic structures that form the backbone of nucleic acids and are prevalent in a wide array of biologically active molecules.[1][2] The introduction of a thioalkyl group at the C2 position of the pyrimidine ring, specifically from the readily available this compound precursor, offers a versatile platform for generating novel compounds with potential therapeutic applications. These S-alkylated derivatives have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The cyano group at the C5 position and the hydroxyl group at the C4 position provide additional handles for further structural modifications, making these compounds attractive templates for drug discovery and development programs.
The S-alkylation of 2-mercaptopyrimidines is a facile and efficient method for introducing molecular diversity. The sulfur atom acts as a soft nucleophile, readily reacting with various electrophilic alkylating agents. This reaction allows for the systematic variation of the alkyl substituent, enabling the exploration of structure-activity relationships (SAR) to optimize biological efficacy.
Reaction Mechanism and Scientific Rationale
The synthesis of S-alkyl derivatives from this compound proceeds via a nucleophilic substitution reaction, specifically an S-alkylation. The reaction mechanism is well-established and involves the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide.
Mechanism of S-Alkylation:
-
Deprotonation: In the presence of a base, the acidic proton of the thiol group (-SH) on the pyrimidine ring is abstracted, forming a resonance-stabilized thiolate anion. The choice of base is crucial; a moderately strong base is typically sufficient to deprotonate the thiol without causing unwanted side reactions.
-
Nucleophilic Attack: The resulting thiolate anion is a potent nucleophile and readily attacks the electrophilic carbon atom of the alkyl halide (R-X), displacing the halide leaving group in an SN2-type reaction.
-
Product Formation: The final product is the corresponding 2-(alkylthio)-4-hydroxypyrimidine-5-carbonitrile.
The tautomeric nature of the 2-mercapto-4-hydroxypyrimidine core, which can exist in thiol-thione and keto-enol forms, favors the more nucleophilic sulfur atom for alkylation under basic conditions.
Figure 1: General workflow for the S-alkylation of this compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative S-alkyl derivative, 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile. This protocol can be adapted for other alkyl halides with minor modifications.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Recommendation |
| This compound | 23945-49-5 | C₅H₃N₃OS | Sigma-Aldrich, AK Scientific |
| Methyl iodide | 74-88-4 | CH₃I | Sigma-Aldrich, Acros Organics |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Fisher Scientific, VWR |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Sigma-Aldrich, Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | VWR, Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | VWR, Fisher Scientific |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | In-house purification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Sigma-Aldrich, Fisher Scientific |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Synthetic Protocol
Figure 2: Step-by-step experimental workflow for the synthesis of 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.53 mmol) and anhydrous potassium carbonate (1.81 g, 13.06 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Slowly add methyl iodide (0.49 mL, 7.84 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material and product should have different Rf values.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile as a solid.
Characterization of S-Alkyl Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are the expected analytical data for the representative product, 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile.
Predicted ¹H and ¹³C NMR Spectral Data
Note: As of the last update, specific experimental NMR data for this exact compound is not widely published. The following are predicted chemical shifts based on data from structurally similar compounds.[6][7][8]
Solvent: DMSO-d₆
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile | ~ 12.5 - 13.5 | br s | 1H | -OH (or NH) |
| ~ 8.5 - 8.7 | s | 1H | H6 (pyrimidine) | |
| ~ 2.6 - 2.8 | s | 3H | -S-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile | ~ 170 - 175 | C2 (pyrimidine) |
| ~ 160 - 165 | C4 (pyrimidine) | |
| ~ 155 - 160 | C6 (pyrimidine) | |
| ~ 115 - 120 | -CN | |
| ~ 90 - 95 | C5 (pyrimidine) | |
| ~ 13 - 16 | -S-CH₃ |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H / N-H stretch | 3200 - 3500 (broad) |
| C≡N stretch | 2220 - 2260 |
| C=O stretch | 1650 - 1700 |
| C=N, C=C stretch | 1550 - 1650 |
Mass Spectrometry (MS)
The expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the synthesized S-alkyl derivative. For 2-(methylthio)-4-hydroxypyrimidine-5-carbonitrile (C₆H₅N₃OS), the expected m/z would be approximately 167.02.
Safety and Handling Precautions
5.1. Personal Protective Equipment (PPE):
-
Wear a laboratory coat, safety glasses with side shields, and nitrile gloves at all times.
5.2. Chemical Hazards:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[9]
-
Alkyl Halides (e.g., Methyl Iodide): Alkyl halides are often toxic, volatile, and may be carcinogenic. Handle these reagents exclusively in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with care in a fume hood.
5.3. Waste Disposal:
-
All chemical waste, including solvents and reaction residues, should be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive alkyl halide, insufficient base, or low reaction temperature. | Check the purity and age of the alkyl halide. Ensure the potassium carbonate is anhydrous. Gently warming the reaction mixture (e.g., to 40-50 °C) may increase the reaction rate. |
| Formation of Multiple Products | N-alkylation or O-alkylation as side reactions. | The use of a milder base like potassium carbonate in a polar aprotic solvent like DMF generally favors S-alkylation. Stricter control of reaction temperature (room temperature or below) can also minimize side products. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase. | If the product is highly polar, continuous extraction or salting out the aqueous layer before extraction may improve recovery. |
| Oily Product After Purification | Residual solvent or impurities. | Ensure complete removal of the solvent under high vacuum. If the product remains oily, column chromatography on silica gel may be necessary for purification. A common eluent system for these types of compounds is a gradient of ethyl acetate in hexanes. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 3. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Mercapto-4-hydroxy-5-cyanopyrimidine in Biginelli-like reactions
Application Notes & Protocols
Topic: Synthesis of Biologically Active 4-Hydroxy-2-mercapto-5-cyanopyrimidine Scaffolds via Biginelli-Type Condensations
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of the Pyrimidine Core in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules, including the nucleobases cytosine, thymine, and uracil.[1] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Among the diverse family of pyrimidines, those functionalized with cyano and thiouracil moieties, such as 2-mercapto-4-hydroxy-5-cyanopyrimidine (a tautomer of 5-cyano-2-thiouracil), are of particular interest.[6][7] The cyano group acts as a versatile chemical handle for further molecular elaboration, while the thiouracil scaffold is known to interact with numerous biological targets.[7][8]
The Biginelli reaction, a classic multicomponent reaction (MCR) discovered in 1891, provides a powerful and atom-economical pathway to synthesize dihydropyrimidinones (DHPMs).[9][10] This one-pot condensation of an aldehyde, a β-ketoester, and urea has been extensively modified to generate vast libraries of structurally diverse heterocycles.[11][12][13] This guide provides an in-depth exploration of a Biginelli-like reaction strategy for the synthesis of 6-aryl-4-hydroxy-2-mercapto-5-cyanopyrimidines, a class of compounds with significant therapeutic potential.[6][14] We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Section 1: Mechanistic Insights into the Biginelli-like Reaction
The classical Biginelli reaction mechanism has been a subject of study for decades, with the Kappe mechanism now being widely accepted.[15] It posits that the reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or in our case, thiourea) to form a key N-acyliminium ion intermediate.[15][16] This electrophilic species is then intercepted by the enol form of the active methylene compound. The subsequent intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidine ring system.
For the synthesis of our target 6-aryl-4-hydroxy-2-mercapto-5-cyanopyrimidine, the three components are an aromatic aldehyde, an active methylene compound (ethyl cyanoacetate), and thiourea.
The key steps are as follows:
-
Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation between the aromatic aldehyde and thiourea. This step is often the rate-limiting step and results in the formation of a highly reactive N-acyliminium ion.[9][17]
-
Nucleophilic Addition: The active methylene compound, ethyl cyanoacetate, exists in equilibrium with its enol tautomer. This enol acts as the nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting adduct undergoes a rapid intramolecular cyclization. The free amine group attacks the ester carbonyl, leading to the formation of a six-membered heterocyclic ring. A final dehydration step yields the stable dihydropyrimidine-2-thione product, which can exist in equilibrium with its aromatic pyrimidine tautomer.
The following diagram illustrates this proposed mechanistic pathway.
Caption: Proposed mechanism for the Biginelli-like synthesis.
Section 2: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the one-pot synthesis of 6-(4-chlorophenyl)-4-hydroxy-2-mercapto-5-cyanopyrimidine. This protocol can be adapted for various substituted aromatic aldehydes.
2.1 Materials and Reagents
-
4-Chlorobenzaldehyde (1.40 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Phosphorus pentoxide (P₂O₅) (0.28 g, 2 mmol) or another suitable catalyst (e.g., TMSCl, HCl).[18][19]
-
Absolute Ethanol (30 mL)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates (silica gel 60 F₂₅₄)
2.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), thiourea (12 mmol), and absolute ethanol (30 mL).
-
Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the limiting aldehyde and ester reagents, driving the reaction equilibrium towards the product.
-
-
Catalyst Addition: While stirring, carefully add the catalyst, for instance, phosphorus pentoxide (2 mmol), to the mixture.[19]
-
Scientist's Note: P₂O₅ acts as a potent Lewis acid and a dehydrating agent, accelerating both the initial condensation to the iminium ion and the final dehydration step of the cyclized intermediate.[19] Other acid catalysts, both Brønsted and Lewis acids, are widely reported and can be used as alternatives.[20][21]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). Spot the initial reaction mixture and the ongoing reaction at 30-minute intervals. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the aldehyde spot.
-
Product Isolation (Workup): Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Scientist's Note: The product has low solubility in water, causing it to precipitate upon addition to the cold aqueous solution. This step effectively separates the product from the ethanol solvent and any water-soluble byproducts.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual catalyst and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure 6-(4-chlorophenyl)-4-hydroxy-2-mercapto-5-cyanopyrimidine.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Section 3: Reaction Scope and Data
The described protocol is versatile and accommodates a wide range of substituted aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times and yields. Generally, aldehydes with electron-withdrawing groups react faster.
| Entry | Aldehyde (Ar-CHO) | Product (Ar = Substituent) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 3 | ~88 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2.5 | ~92[19] |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4 | ~85 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 2 | ~94 |
| 5 | 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl | 3.5 | ~83[19] |
| 6 | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxyphenyl | 4 | ~89[19] |
| (Yields are representative and may vary based on specific reaction conditions and catalyst used.) |
Section 4: Experimental Workflow and Characterization
A systematic workflow is crucial for efficient synthesis and reliable characterization. The diagram below outlines the logical progression from starting materials to the final, validated product.
Caption: General workflow for synthesis and analysis.
Expected Characterization Data:
-
IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to -CN (cyano, ~2200-2230), C=S (thiocarbonyl, ~1150-1250), O-H (hydroxyl, broad ~3200-3400), and N-H stretches (~3100-3300).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the aryl ring, and a broad singlet for the -OH or -NH protons, which may be exchangeable with D₂O.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.
Section 5: Applications in Drug Development
The 6-aryl-4-hydroxy-2-mercapto-5-cyanopyrimidine scaffold is a "privileged structure" in medicinal chemistry. The synthesized compounds serve as excellent starting points for generating libraries of potential drug candidates.
-
Anticancer Activity: Many 5-cyanothiouracil derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[14]
-
Antimicrobial Properties: The thiouracil core is associated with significant antibacterial and antifungal activities.[6]
-
Further Derivatization: The C2-mercapto group is readily alkylated (e.g., with methyl iodide) to produce S-substituted derivatives, which can modulate biological activity and improve pharmacokinetic properties.[1][22] The C5-cyano group can be hydrolyzed or reduced to introduce further diversity.
Conclusion
The Biginelli-like multicomponent reaction offers a highly efficient, versatile, and straightforward strategy for the synthesis of 6-aryl-4-hydroxy-2-mercapto-5-cyanopyrimidines. By carefully selecting the starting materials and optimizing reaction conditions, researchers can readily access a wide range of these valuable heterocyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists engaged in the discovery and development of novel pyrimidine-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.iau.ir [journals.iau.ir]
- 19. benthamopen.com [benthamopen.com]
- 20. researchgate.net [researchgate.net]
- 21. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrimido[4,5-c]isoquinolines: An Application Guide for Medicinal and Process Chemistry
Abstract
The fusion of pyrimidine and isoquinoline ring systems into the pyrimido[4,5-c]isoquinoline scaffold creates a heterocyclic framework of significant interest in medicinal chemistry and drug development.[1][2] These compounds have garnered attention for their diverse biological activities, including potential anticancer and antioxidant properties.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important class of molecules. We will delve into the strategic considerations behind various synthetic routes, offer detailed, field-tested protocols for key transformations, and discuss the characterization of the final products. The focus will be on providing not just procedural steps, but the underlying chemical logic to empower researchers to adapt and optimize these methods for their specific molecular targets.
Introduction: The Significance of the Pyrimido[4,5-c]isoquinoline Core
Isoquinoline and pyrimidine are foundational heterocyclic compounds that are integral to the development of new pharmaceutical agents.[2] The strategic combination of these two moieties into a single hybrid structure has unlocked promising avenues for discovering compounds with novel biological activities.[1][2][3][5] The pyrimido[4,5-c]isoquinoline core, in particular, has been the subject of numerous studies due to its intriguing chemical properties and potential therapeutic applications.[5][6] For instance, certain derivatives have been investigated for their potent antioxidant activity, while others form the basis of new families of antibiotics targeting multidrug-resistant bacteria like MRSA.[3][4]
The synthetic challenge lies in the efficient and controlled construction of this fused, multi-ring system. This guide will explore two primary strategic approaches:
-
Strategy A: Building the pyrimidine ring onto a pre-existing, functionalized isoquinoline core.
-
Strategy B: Constructing the isoquinoline ring onto a functionalized pyrimidine precursor, often via intramolecular cyclization or multi-component reactions.
Strategic Overview of Synthetic Pathways
The synthesis of the pyrimido[4,5-c]isoquinoline scaffold can be approached from different starting points, each with its own advantages. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. A variety of powerful chemical reactions are employed, including cyclocondensations, palladium-catalyzed cross-couplings, and one-pot multi-component reactions.[1][6]
Figure 1. High-level overview of the primary synthetic strategies for accessing the pyrimido[4,5-c]isoquinoline core.
Featured Synthetic Protocols
This section details two robust protocols for the synthesis of pyrimido[4,5-c]isoquinoline derivatives, representing different strategic approaches.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization (Strategy B)
This protocol exemplifies the construction of the isoquinoline ring onto a pyrimidine precursor. It is particularly effective for generating pyrimido[4,5-c]isoquinoline-diones. The key transformation is a palladium-catalyzed intramolecular C-H activation/annulation reaction.
Rationale: This method leverages a 6-aminouracil derivative, a common and readily available pyrimidine building block. The reaction with a 2-halobenzoyl chloride installs the necessary components for the subsequent cyclization. The use of a palladium catalyst is crucial for activating the C-H bond on the pyrimidine ring and facilitating the formation of the new carbon-carbon bond that closes the isoquinoline ring. Dimethylformamide (DMF) is an excellent solvent choice due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for C-H activation, and its ability to dissolve the polar reactants and catalyst.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 6-amino-1,3-dimethyluracil (1.0 mmol, 1.0 equiv) and the desired 2-iodobenzoyl chloride (1.1 mmol, 1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF, 10 mL). To this suspension, add a palladium catalyst, such as Pd(OAc)₂ (5 mol%), and a suitable ligand, for example, PPh₃ (10 mol%).
-
Base and Reaction Conditions: Add a base, such as K₂CO₃ (2.5 mmol, 2.5 equiv), to the mixture. The base is critical for neutralizing the HCl generated during the initial acylation and facilitating the catalytic cycle.
-
Heating and Monitoring: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up and Isolation: After completion, cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) and stir. The crude product will often precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.[3]
| Substrate (2-iodobenzoyl chloride) | Product | Typical Yield |
| 2-Iodobenzoyl chloride | 1,3-Dimethylpyrimido[4,5-c]isoquinoline-2,4(1H,3H)-dione | 75-85% |
| 4-Methoxy-2-iodobenzoyl chloride | 8-Methoxy-1,3-dimethylpyrimido[4,5-c]isoquinoline-2,4(1H,3H)-dione | 70-80% |
| 4-Nitro-2-iodobenzoyl chloride | 8-Nitro-1,3-dimethylpyrimido[4,5-c]isoquinoline-2,4(1H,3H)-dione | 65-75% |
Protocol 2: Multi-Component Reaction (MCR) for Densely Functionalized Systems
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[7][8] This approach is prized for its atom economy and operational simplicity.
Rationale: This MCR protocol builds a pyrimido[4,5-b]quinoline core, a closely related isomer, but the principles are directly adaptable. The reaction between an aromatic aldehyde, dimedone (a cyclic β-diketone), and 6-amino-1,3-dimethyluracil proceeds through a cascade of reactions, likely involving Knoevenagel condensation followed by Michael addition and subsequent cyclization/dehydration to form the fused heterocyclic system.[8] The use of a catalyst, such as the basic catalyst DABCO (1,4-diazabicyclo[2.2.2]octane), accelerates the key condensation steps.[9] Performing the reaction under solvent-free conditions at elevated temperatures is a green chemistry approach that can reduce waste and shorten reaction times.[9]
Step-by-Step Protocol:
-
Reactant Combination: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv), dimedone (1.0 mmol, 1.0 equiv), 6-amino-1,3-dimethyluracil (1.0 mmol, 1.0 equiv), and DABCO (0.25 mmol, 25 mol%).[9]
-
Reaction Conditions: Place the flask in a preheated oil bath at 90 °C and stir the mixture.[9] Since the reaction is solvent-free, efficient mixing is key as the reactants melt and react.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-2 hours. The mixture will typically solidify upon completion.
-
Work-up and Purification: Cool the flask to room temperature. Add aqueous ethanol (e.g., 20% ethanol in water, 10 mL) to the solid mass and stir vigorously or sonicate. This step serves to dissolve the DABCO catalyst and any water-soluble impurities.[9]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol or acetone to facilitate drying. The product is often of high purity, but can be recrystallized if necessary.[9]
Figure 2. A streamlined workflow for the multi-component synthesis of pyrimidoquinoline derivatives.
Characterization and Validation
The unambiguous characterization of the synthesized pyrimido[4,5-c]isoquinolines is essential for validating the success of the protocol. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Key signals to look for include the aromatic protons of the isoquinoline moiety, the N-methyl protons of the uracil part, and any substituent protons. A characteristic singlet for the proton at position 9 is often observed in the 6.0-6.2 ppm range for certain thio-substituted derivatives.[10]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbons (C=O) of the dione system typically appear as distinct signals in the downfield region (e.g., ~181 ppm).[10]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the product by providing a highly accurate molecular weight.[10]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Strong absorption bands corresponding to carbonyl (C=O) stretching (around 1650-1710 cm⁻¹) and N-H or C-H bonds are typically observed.
-
Melting Point (Mp): A sharp melting point is a good indicator of the purity of the crystalline solid product.
Conclusion
The synthesis of pyrimido[4,5-c]isoquinolines offers a fertile ground for chemical innovation in the pursuit of new therapeutic agents. This guide has presented a strategic overview and detailed protocols for two effective synthetic methodologies: a palladium-catalyzed intramolecular cyclization and a highly efficient multi-component reaction. By understanding the rationale behind the choice of reagents, catalysts, and conditions, researchers are better equipped to troubleshoot and adapt these procedures for the synthesis of novel derivatives. Rigorous spectroscopic characterization is paramount to ensure the structural integrity of the final compounds, paving the way for their subsequent biological evaluation.
References
- 1. Synthesis, Reactions and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III) | Scilit [scilit.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimi… [ouci.dntb.gov.ua]
- 6. benthamscience.com [benthamscience.com]
- 7. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Mercapto-4-hydroxy-5-cyanopyrimidine in Medicinal Chemistry
Introduction
The pyrimidine scaffold is a quintessential heterocyclic framework in medicinal chemistry, forming the structural core of nucleic acids and a multitude of therapeutic agents.[1][2] Its inherent planarity, hydrogen bonding capabilities, and versatile substitution patterns make it a privileged structure for interacting with diverse biological targets.[3] Within this esteemed class of compounds, 2-Mercapto-4-hydroxy-5-cyanopyrimidine represents a particularly valuable building block. The strategic placement of its functional groups—a reactive mercapto group, a tautomerically active hydroxy group, and an electron-withdrawing cyano group—provides a rich platform for synthetic elaboration and the exploration of structure-activity relationships (SAR).[4] This guide offers an in-depth exploration of the synthesis, biological applications, and evaluation protocols for this compound, with a primary focus on its utility in the discovery of novel anticancer agents.
Part 1: Synthesis of the Pyrimidine Core
The construction of the 2-mercaptopyrimidine scaffold is efficiently achieved through multicomponent reactions, which offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[5] A common and robust method is the one-pot condensation of an aromatic aldehyde, a compound with an active methylene group like malononitrile, and thiourea.[5][6]
Protocol 1: One-Pot Synthesis of a 4-Aryl-2-mercapto-6-amino-5-cyanopyrimidine Derivative
This protocol describes a representative synthesis adapted from established three-component condensation methodologies.[5] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of thiourea and subsequent cyclization to yield the desired pyrimidine ring.
Materials:
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Thiourea (1.1 eq)
-
Phosphorus Pentoxide (P₂O₅) as catalyst[5] or a base like Potassium Carbonate (K₂CO₃)
-
Absolute Ethanol (Solvent)
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and thiourea (1.1 eq) in absolute ethanol (30 mL).
-
Add a catalytic amount of phosphorus pentoxide (P₂O₅) to the mixture.
-
Rationale: P₂O₅ acts as a Lewis acid and a dehydrating agent, effectively catalyzing the condensation and cyclization steps, leading to higher yields and shorter reaction times.[5]
-
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl acetate/Hexane 1:1).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature. A solid precipitate should form.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the solid product under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the final 4-aryl-6-amino-5-cyano-2-mercaptopyrimidine derivative.[5]
Visualization of Synthetic Workflow
Caption: General workflow for the one-pot synthesis of 2-mercaptopyrimidine derivatives.
Part 2: Applications in Anticancer Drug Discovery
The 2-mercaptopyrimidine scaffold is a fertile ground for developing anticancer agents. Derivatives have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including leukemia, lung, breast, and colon cancer.[4][7][8]
Structure-Activity Relationship (SAR) Insights:
-
C2-Mercapto Group: The thiol group is a key handle for derivatization. It can be alkylated to form thioethers or oxidized, allowing for the introduction of diverse substituents to modulate lipophilicity and target engagement.
-
C4-Hydroxy/Amino Group: This position is crucial for hydrogen bonding interactions within enzyme active sites. The tautomeric nature of the 4-hydroxy group can influence its binding properties.
-
C5-Cyano Group: The electron-withdrawing nature of the nitrile group can enhance the overall biological activity and provides a potential interaction point with target proteins. Several pyrimidine-5-carbonitrile derivatives have shown significant cytotoxic effects.[4]
-
C4/C6-Aryl Substituents: The introduction of substituted phenyl rings allows for fine-tuning of the molecule's properties. Electron-withdrawing or donating groups on this ring can significantly impact anticancer potency.[9]
Mechanism of Action: The anticancer effects of pyrimidine derivatives are often multifactorial. Key mechanisms include:
-
Enzyme Inhibition: Many pyrimidine-based drugs function as inhibitors of critical enzymes in cell signaling pathways, particularly kinases like EGFR, B-Raf, and cyclin-dependent kinases (CDKs).[4][8][10][11] Inhibition of these kinases disrupts cell cycle progression and proliferation signals.
-
Induction of Apoptosis: Potent derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase cascades.[4][12]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[4]
Visualization of Apoptosis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea | MDPI [mdpi.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. medscape.com [medscape.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Mercapto-4-hydroxy-5-cyanopyrimidine as a Versatile Precursor for Novel Anticancer Agents
Abstract
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including several clinically approved anticancer drugs.[1][2] This guide provides an in-depth exploration of 2-mercapto-4-hydroxy-5-cyanopyrimidine, a highly functionalized and versatile starting material for the synthesis of novel anticancer candidates. We will dissect the synthetic rationale, provide detailed experimental protocols for derivatization, and outline a systematic workflow for evaluating the anticancer potential of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.
The Strategic Importance of the this compound Scaffold
The utility of this compound as a precursor stems from its unique arrangement of reactive functional groups, which serve as handles for molecular elaboration.
-
The C2-Mercapto Group (-SH): This nucleophilic thiol is readily alkylated, arylated, or cyclized, allowing for the introduction of diverse side chains that can modulate pharmacological properties such as solubility, cell permeability, and target engagement.
-
The C4-Hydroxyl Group (-OH): This group exists in a tautomeric equilibrium with its keto form (a pyrimidone). It can be functionalized, for instance, by conversion to a leaving group (e.g., a chloro group) for subsequent nucleophilic substitution, enabling the introduction of various amine-containing moieties that are often crucial for kinase inhibitor activity.[3]
-
The C5-Cyano Group (-CN): The electron-withdrawing nature of the nitrile group influences the reactivity of the pyrimidine ring. It can also serve as a key building block for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess potent anticancer activities.[4][5]
This trifecta of functional groups provides a robust platform for generating extensive compound libraries with diverse structural features, increasing the probability of identifying potent and selective anticancer agents.
Synthesis of the Precursor: this compound
A common and efficient method for synthesizing substituted 2-mercaptopyrimidines is through a multi-component condensation reaction.[6][7] This approach involves the reaction of a β-dicarbonyl compound (or its equivalent), an aldehyde, and thiourea.
Protocol 2.1: One-Pot Synthesis
This protocol is adapted from established methods for similar pyrimidine syntheses.[6]
Principle: The reaction proceeds via an initial Knoevenagel condensation between an appropriate aldehyde and a compound containing an active methylene group (like malononitrile), followed by a Michael addition of thiourea and subsequent cyclization and dehydration to form the pyrimidine ring.[6]
Materials:
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium ethoxide (prepared fresh from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Glacial Acetic Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to absolute ethanol (sufficient volume) under an inert atmosphere (e.g., nitrogen). Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with concentrated HCl or glacial acetic acid to a pH of approximately 5-6. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the pyrimidine precursor.
Derivatization Strategies for Anticancer Drug Discovery
The true power of the precursor lies in its potential for derivatization. The following protocols outline key synthetic transformations.
Protocol 3.1: S-Alkylation of the Mercapto Group
Principle: The thiol group is a potent nucleophile and readily undergoes S-alkylation via an SN2 reaction with various alkyl or benzyl halides. This modification is crucial for exploring the steric and electronic requirements of the target's binding pocket.
Materials:
-
This compound
-
Alkyl/Benzyl Halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
Dissolve the this compound precursor (1 equivalent) in the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature to form the thiolate anion.
-
Add the alkyl/benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (50-60 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Protocol 3.2: Synthesis of Fused Thieno[2,3-d]pyrimidines
Principle: Fused pyrimidine systems often exhibit enhanced biological activity. Thieno[2,3-d]pyrimidines, in particular, have shown significant promise as anticancer agents, including as kinase inhibitors.[8][9] This synthesis involves the reaction of the precursor with an α-halo-ketone or α-halo-ester, followed by intramolecular cyclization.
Materials:
-
This compound
-
α-halo-ketone (e.g., 2-chloro-N-phenylacetamide)
-
Sodium ethoxide in ethanol
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add the this compound precursor (1 equivalent).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the α-halo-ketone (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 8-10 hours. A precipitate will form as the reaction proceeds.
-
Cool the reaction mixture, and collect the solid product by filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Recrystallize from a suitable solvent like acetic acid to yield the pure thieno[2,3-d]pyrimidine derivative.
Elucidating the Anticancer Mechanism of Action
Pyrimidine derivatives exert their anticancer effects through various mechanisms.[10][11] Identifying the specific molecular target is a critical step in drug development. Based on extensive research into related compounds, derivatives of this compound are hypothesized to target key cellular pathways involved in cancer progression.
Potential Molecular Targets:
-
Protein Kinases: Many pyrimidine-based drugs are kinase inhibitors.[1] They can target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[2]
-
Dihydrofolate Reductase (DHFR): As bioisosteres of folic acid, some pyrimidine derivatives can inhibit DHFR, an enzyme critical for the synthesis of nucleotides, thereby halting DNA replication and cell proliferation.[2]
-
Topoisomerase IIα: These enzymes are essential for managing DNA topology during replication. Their inhibition by small molecules can lead to DNA damage and trigger apoptosis in cancer cells.[11]
Targeted Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Protocols for In Vitro Anticancer Evaluation
A systematic evaluation of the synthesized compounds is essential to determine their therapeutic potential. The following protocols describe a standard workflow for initial in vitro assessment.[12][13]
Workflow for In Vitro Screening
Caption: Step-wise workflow for evaluating anticancer activity.
Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.[4][13]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium (e.g., from 0.01 to 100 µM). Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 3-4 hours.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5.2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[12]
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the pyrimidine derivative at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium), wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's kit instructions. Incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation: Summarizing Anticancer Activity
Quantitative data from in vitro screening should be organized for clear comparison. The table below provides an example of how to present IC₅₀ values for a series of hypothetical derivatives.
| Compound ID | Modification on Precursor | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) | Selectivity Index (SI) vs. Normal Cells (e.g., NHDF) |
| Precursor | - | >100 | >100 | >100 | - |
| PD-01 | S-benzyl | 15.2 | 22.5 | 18.9 | 3.5 |
| PD-02 | S-(4-chlorobenzyl) | 5.8 | 9.1 | 6.7 | 8.2 |
| PD-03 | Thieno[2,3-d] fused | 1.2 | 2.5 | 0.98 | 15.1 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.75 | 1.2 |
Note: Data are hypothetical for illustrative purposes. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[1]
Conclusion and Future Perspectives
This compound is an exceptionally valuable and versatile precursor in the field of anticancer drug discovery. Its inherent structural features provide a launchpad for the synthesis of diverse chemical entities capable of interacting with a range of oncologically relevant targets. The protocols detailed herein offer a comprehensive framework for synthesizing novel derivatives and systematically evaluating their biological activity.
Future efforts should focus on leveraging structure-activity relationship (SAR) data from initial screenings to guide the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.[14] Combining synthetic chemistry with computational modeling and advanced biological assays will undoubtedly accelerate the journey of novel pyrimidine derivatives from the laboratory bench to clinical application.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
The Anti-inflammatory and Analgesic Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Pyrimidine Scaffold in Inflammation and Pain Management
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of biologically active compounds.[1][2] Its remarkable versatility has led to the development of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6] In the realm of inflammation and pain, pyrimidine derivatives have emerged as a promising class of compounds, with several already in clinical use, such as afloqualone, proquazone, and tofacitinib.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action, key derivatives, and robust protocols for evaluating the anti-inflammatory and analgesic activities of novel pyrimidine-based compounds.
Mechanisms of Action: Targeting Key Inflammatory and Nociceptive Pathways
The anti-inflammatory and analgesic effects of pyrimidine derivatives are multifaceted, primarily stemming from their ability to modulate key enzymatic and signaling pathways involved in the inflammatory cascade and pain perception.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[5][8] By suppressing the activity of COX-1 and COX-2, these derivatives reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[3][8] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5][9]
Modulation of Pro-inflammatory Cytokines and Signaling Pathways
Beyond COX inhibition, pyrimidine derivatives exert their effects by modulating the production and signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][10] They can also interfere with key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8][10] The NF-κB pathway is a critical regulator of genes involved in the inflammatory response, while the p38 MAPK pathway is involved in the biosynthesis of pro-inflammatory cytokines.[8][10]
Key Pyrimidine Derivatives with Established and Investigational Activity
A number of pyrimidine derivatives have been successfully developed and are in clinical use for their anti-inflammatory properties. Furthermore, ongoing research continues to identify novel derivatives with potent analgesic and anti-inflammatory activities.
| Compound | Primary Mechanism of Action | Therapeutic Use/Potential | Reference |
| Afloqualone | Muscle relaxant with anti-inflammatory properties | Treatment of muscle stiffness and pain | [3] |
| Proquazone | Non-steroidal anti-inflammatory drug (NSAID) | Treatment of inflammatory conditions | [3] |
| Epirizole | Non-steroidal anti-inflammatory drug (NSAID) | Treatment of pain and inflammation | [3] |
| Tofacitinib | Janus kinase (JAK) inhibitor | Treatment of rheumatoid arthritis and other inflammatory diseases | [3] |
| Novel Pyrazolo[3,4-d]pyrimidine derivatives | COX-1 and COX-2 inhibition | Investigational anti-inflammatory agents | [3] |
| Novel Pyrimidine-5-carbonitriles | Selective COX-2 inhibition | Investigational anti-inflammatory and anticancer agents | [9] |
Experimental Protocols for Efficacy Evaluation
The following section provides detailed, step-by-step protocols for widely accepted in vivo models to assess the anti-inflammatory and analgesic potential of novel pyrimidine derivatives.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Activity)
This is a classic and highly reproducible model of acute inflammation.[11][12] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema when injected into the subplantar tissue of a rodent's paw.[11][13]
Rationale: The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins, involving the induction of COX-2.[13] This model is therefore excellent for evaluating compounds that interfere with prostaglandin synthesis.
Experimental Workflow:
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: High-Throughput Screening of 2-Mercapto-4-hydroxy-5-cyanopyrimidine Libraries for Novel Enzyme Inhibitors
Introduction: The Therapeutic Potential of the 2-Mercaptopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a plethora of biologically active molecules. Among its numerous derivatives, the 2-mercaptopyrimidine core has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties. The unique electronic and structural features of this scaffold, particularly the thione-thiol tautomerism, allow for diverse interactions with biological targets, making it a privileged structure in drug discovery. Specifically, the 2-Mercapto-4-hydroxy-5-cyanopyrimidine moiety offers multiple points for chemical diversification, enabling the generation of large and structurally diverse compound libraries.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds with desired biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of this compound libraries to discover novel enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize robust data analysis for confident hit identification.
I. Assay Development and Optimization: The Foundation of a Successful Screen
The success of any HTS campaign hinges on a robust and reliable assay. For the discovery of enzyme inhibitors, the assay must be sensitive, reproducible, and miniaturizable for automated workflows.
A. Choosing the Right Assay: A Case Study with Papain-Like Protease (PLpro)
A recent study highlighted the discovery of a mercaptopyrimidine-based inhibitor of the papain-like protease (PLpro) from SARS-CoV-2 through a high-throughput screen of a 50,000-molecule library. PLpro is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. This example underscores the potential of screening 2-mercaptopyrimidine libraries against enzymatic targets.
For this application note, we will use a generic fluorescence-based enzymatic assay as a model system. Fluorescence assays are widely used in HTS due to their high sensitivity and compatibility with automated plate readers.
B. Key Parameters for Assay Optimization
Before embarking on a full-scale screen, the following parameters must be meticulously optimized to ensure data quality:
-
Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrate are critical for achieving a stable and detectable signal. For competitive inhibitors, it is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) to maximize sensitivity.
-
Buffer Conditions (pH, Ionic Strength): The pH and ionic strength of the assay buffer can significantly impact enzyme activity and stability. These should be optimized to mimic physiological conditions as closely as possible while ensuring assay robustness.
-
Incubation Time and Temperature: The reaction should proceed long enough to generate a sufficient signal but remain within the linear range of the assay. Temperature should be kept constant to ensure reproducibility.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO in the assay wells, as high concentrations can inhibit enzyme activity.
C. The Z'-Factor: A Critical Metric for Assay Quality
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. It takes into account both the dynamic range of the signal and the data variation. The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., a known inhibitor or no enzyme).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered excellent and suitable for HTS.
II. High-Throughput Screening Workflow
The HTS workflow can be divided into three main phases: pre-screening, screening, and post-screening.
Figure 1: A generalized workflow for high-throughput screening of enzyme inhibitors.
A. Pre-Screening Protocol
-
Compound Library Preparation:
-
The this compound library is typically dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the stock plates to 384- or 1536-well assay plates. This creates a final compound concentration in the assay that is typically in the low micromolar range.
-
-
Assay Plate Preparation:
-
Design a plate map that includes wells for:
-
Test Compounds: The majority of the plate.
-
Positive Controls (Max Signal): Enzyme and substrate, but no inhibitor (only DMSO vehicle).
-
Negative Controls (Min Signal): No enzyme or a known potent inhibitor.
-
-
A typical 384-well plate might have 32 wells for each control, distributed across the plate to monitor for plate-edge effects or other systematic errors.
-
B. Screening Protocol (Automated)
-
Reagent Addition:
-
Using a multi-channel liquid handler, add the enzyme solution to all wells except the negative controls (if applicable).
-
Allow the enzyme and compounds to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
After a predetermined incubation time, read the fluorescence intensity of each well using a plate reader. The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
-
C. Post-Screening: From Data to "Hits"
-
Data Normalization and Hit Selection:
-
The raw fluorescence data is normalized to the plate controls. A common method is to calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signalcompound - μnegative) / (μpositive - μnegative))
-
A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold, typically 3 times the standard deviation of the positive control wells.
-
-
Hit Confirmation:
-
"Hits" from the primary screen are re-tested under the same conditions to eliminate false positives.
-
It is also advisable to perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).
-
-
Dose-Response Analysis:
-
Confirmed hits are then tested in a dose-response format, where the compound is serially diluted to determine its potency.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.
-
III. Data Analysis and Interpretation: Ensuring Scientific Integrity
Robust data analysis is crucial for the successful identification of true "hits" and the avoidance of false positives and negatives.
A. Quality Control During the Screen
-
Plate-Level QC: The Z'-factor should be calculated for each assay plate. Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated.
-
Systematic Error Correction: HTS data can be prone to systematic errors, such as edge effects or gradients. Various computational methods can be used to identify and correct for these errors.
B. Hit Prioritization
Once a list of confirmed hits with IC50 values is generated, they need to be prioritized for further study. This can involve:
-
Structure-Activity Relationship (SAR) Analysis: Grouping hits with similar chemical scaffolds to identify initial SAR trends.
-
Cheminformatic Filtering: Removing compounds with undesirable physicochemical properties (e.g., high molecular weight, poor solubility) or known promiscuous inhibitor motifs.
-
Orthogonal Assays: Validating hits in a different assay format that uses an alternative detection technology to ensure the observed activity is not an artifact of the primary assay.
Figure 2: A detailed data analysis workflow for HTS hit identification and prioritization.
IV. Conclusion: A Pathway to Novel Therapeutics
The high-throughput screening of this compound libraries represents a promising strategy for the discovery of novel enzyme inhibitors with therapeutic potential. By adhering to the principles of robust assay development, meticulous execution of the HTS workflow, and rigorous data analysis, researchers can confidently identify and validate hit compounds for further development. This application note provides a comprehensive framework to guide scientists in this endeavor, ultimately contributing to the discovery of new medicines.
V. References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. --INVALID-LINK--
-
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580–588. --INVALID-LINK--
-
Rathnam, C., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry. --INVALID-LINK--
-
Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening. Retrieved January 4, 2026, from --INVALID-LINK--
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 4, 2026, from --INVALID-LINK--
Application Note: Strategic Use of 2-Mercapto-4-hydroxy-5-cyanopyrimidine in the Synthesis of Potent and Selective A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of A3 Adenosine Receptor Antagonism
The A3 adenosine receptor (A3R), a member of the G protein-coupled receptor superfamily, is a critical modulator of various physiological and pathophysiological processes.[1] Predominantly expressed in the brain, heart, and immune cells, the A3R is implicated in inflammatory responses, cell proliferation, and apoptosis.[1] Consequently, the development of selective A3R antagonists has emerged as a promising therapeutic strategy for a range of conditions, including inflammatory diseases, cancer, and asthma.[1][2] By blocking the binding of endogenous adenosine to the A3R, these antagonists can inhibit downstream signaling pathways, thereby mitigating detrimental biological effects.[1] The pyrimidine scaffold has been identified as a privileged structure in the design of potent and selective A3R antagonists, offering a versatile platform for chemical modification to optimize pharmacological properties.[1][3]
This application note provides a detailed guide on the strategic utilization of 2-mercapto-4-hydroxy-5-cyanopyrimidine , a highly functionalized starting material, for the synthesis of a novel class of potent and selective A3 adenosine receptor antagonists. We will delve into the rationale behind the synthetic design, provide a detailed experimental protocol, and discuss the structure-activity relationships that govern the interaction of these compounds with the A3R.
The Strategic Advantage of the this compound Scaffold
The choice of this compound as a starting material is predicated on its inherent chemical functionalities, which allow for a divergent and efficient synthetic approach. Each functional group serves as a handle for introducing chemical diversity, enabling the fine-tuning of the antagonist's affinity and selectivity for the A3R.
-
The 2-Mercapto Group: This nucleophilic thiol provides a straightforward site for S-alkylation, allowing the introduction of various lipophilic and aromatic side chains. These substituents can be tailored to interact with specific hydrophobic pockets within the A3R binding site.
-
The 4-Hydroxy Group: This group can be readily converted into a leaving group, such as a chloride, facilitating subsequent nucleophilic aromatic substitution (SNAr) with a wide array of amines. This position is crucial for introducing substituents that can form key hydrogen bonds and other interactions with the receptor.
-
The 5-Cyano Group: The electron-withdrawing nature of the cyano group can influence the reactivity of the pyrimidine ring. Furthermore, it can be chemically transformed into other functional groups, such as amides or aminomethyl groups, which can serve as important pharmacophoric elements for A3R recognition.
Synthetic Strategy: A Stepwise Approach to A3R Antagonists
The synthetic pathway from this compound to a potent A3R antagonist can be envisioned as a three-stage process, as illustrated in the workflow below. This modular approach allows for the systematic exploration of chemical space at three key positions of the pyrimidine core.
Caption: A modular synthetic workflow for A3R antagonists.
Experimental Protocols: A Representative Synthesis
The following protocols describe a representative synthesis of a potent A3 adenosine receptor antagonist starting from this compound. The chosen substituents are based on established structure-activity relationships for pyrimidine-based A3R antagonists, where a small alkyl group at the 2-thio position, a substituted benzylamine at the 4-position, and a functionalized 5-position contribute to high affinity and selectivity.[3]
Part 1: S-Alkylation of this compound
Rationale: The initial step involves the selective S-alkylation of the 2-mercapto group. This is a crucial step to introduce a substituent that will occupy a hydrophobic region of the A3R binding pocket. A simple ethyl group is chosen here for its known favorable interactions.
Protocol:
-
To a stirred suspension of this compound (1.0 g, 6.53 mmol) in N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 1.08 g, 7.84 mmol).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.
-
Add ethyl iodide (0.63 mL, 7.84 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(ethylthio)-4-hydroxy-5-cyanopyrimidine (Intermediate 1) .
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| Intermediate 1 | C₇H₇N₃OS | 181.22 | ~90% | Off-white solid |
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, OH), 8.2 (s, 1H, pyrimidine-H), 3.1 (q, J=7.3 Hz, 2H, SCH₂), 1.3 (t, J=7.3 Hz, 3H, CH₃).
-
MS (ESI+): m/z 182.0 [M+H]⁺.
Part 2: Chlorination and Amination of Intermediate 1
Rationale: The 4-hydroxy group is converted to a more reactive chloro group to facilitate nucleophilic aromatic substitution with a selected amine. A 4-chlorobenzylamine is chosen as the amine component, as aryl substituents at this position are known to be critical for high affinity at the A3R.[3]
Protocol:
-
Suspend Intermediate 1 (1.0 g, 5.52 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Heat the mixture to reflux (approximately 105 °C) and stir for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(ethylthio)-5-cyanopyrimidine .
-
Dissolve the crude chloro-intermediate in anhydrous acetonitrile (20 mL).
-
Add 4-chlorobenzylamine (0.85 g, 6.07 mmol) and N,N-diisopropylethylamine (DIPEA, 1.15 mL, 6.62 mmol).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 6 hours, monitoring by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford 4-((4-chlorobenzyl)amino)-2-(ethylthio)-5-cyanopyrimidine (Intermediate 2) .
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| Intermediate 2 | C₁₄H₁₃ClN₄S | 320.80 | ~75% | White solid |
-
¹H NMR (400 MHz, CDCl₃): δ 8.4 (s, 1H, pyrimidine-H), 7.3 (d, J=8.5 Hz, 2H, Ar-H), 7.2 (d, J=8.5 Hz, 2H, Ar-H), 6.0 (br t, 1H, NH), 4.7 (d, J=6.0 Hz, 2H, NCH₂), 3.2 (q, J=7.4 Hz, 2H, SCH₂), 1.4 (t, J=7.4 Hz, 3H, CH₃).
-
MS (ESI+): m/z 321.1 [M+H]⁺.
Part 3: Transformation of the 5-Cyano Group
Rationale: The 5-cyano group is transformed into a primary amide, a functional group known to be well-tolerated and potentially beneficial for A3R affinity. This transformation is achieved through a controlled hydrolysis.
Protocol:
-
Dissolve Intermediate 2 (1.0 g, 3.12 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to yield the final product, 4-((4-chlorobenzyl)amino)-2-(ethylthio)pyrimidine-5-carboxamide (A3R Antagonist 1) .
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| A3R Antagonist 1 | C₁₄H₁₅ClN₄OS | 338.82 | ~80% | White crystalline solid |
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.1 (br t, 1H, NH), 8.6 (s, 1H, pyrimidine-H), 7.8 (br s, 1H, CONH₂), 7.5 (br s, 1H, CONH₂), 7.4 (d, J=8.4 Hz, 2H, Ar-H), 7.3 (d, J=8.4 Hz, 2H, Ar-H), 4.6 (d, J=6.0 Hz, 2H, NCH₂), 3.1 (q, J=7.3 Hz, 2H, SCH₂), 1.3 (t, J=7.3 Hz, 3H, CH₃).
-
MS (ESI+): m/z 339.1 [M+H]⁺.
Structure-Activity Relationship (SAR) Insights
The synthetic strategy outlined above provides a framework for generating a library of A3R antagonists. The SAR for this class of pyrimidine derivatives can be summarized as follows:
Caption: Key structure-activity relationships for pyrimidine-based A3R antagonists.
-
C2-Thio Substituent (R1): Small, linear alkyl groups such as ethyl or propyl are generally preferred.[3] Bulky or polar substituents at this position tend to decrease affinity, likely due to steric hindrance in a confined hydrophobic pocket of the A3R.
-
C4-Amino Substituent (R2): This position is critical for high affinity and selectivity. Substituted benzylamines, particularly those with electron-withdrawing or -donating groups at the meta or para positions, have been shown to be highly effective.[3] The aromatic ring is thought to engage in π-π stacking interactions with aromatic residues in the receptor binding site.
-
C5-Substituent (R3): The nature of the substituent at the 5-position can significantly modulate the antagonist's properties. Small, polar groups like amides are well-tolerated and can form additional hydrogen bonds. The conversion of the cyano group to other functionalities allows for fine-tuning of the molecule's overall physicochemical properties.
Mechanism of Action: Competitive Antagonism at the A3R
The synthesized pyrimidine derivatives are designed to act as competitive antagonists at the A3 adenosine receptor. They are hypothesized to bind to the same orthosteric binding site as the endogenous agonist, adenosine, but without eliciting a cellular response.
Caption: Competitive antagonism at the A3 adenosine receptor.
The binding of the antagonist prevents adenosine from activating the receptor, thereby inhibiting the associated intracellular signaling cascade, which often involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4] This blockade of A3R signaling is the basis for the therapeutic effects of these antagonists in various disease models.
Conclusion
This compound is a versatile and strategically valuable starting material for the synthesis of potent and selective A3 adenosine receptor antagonists. Its trifunctional nature allows for a modular and efficient synthetic approach to a diverse range of compounds. The protocols and SAR insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore this promising class of therapeutic agents. The continued investigation of pyrimidine-based A3R antagonists holds significant potential for the development of novel treatments for a variety of human diseases.
References
- 1. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of the Cyano Group in 2-Mercapto-4-hydroxy-5-cyanopyrimidine
Introduction: The Strategic Value of a Versatile Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The compound 2-Mercapto-4-hydroxy-5-cyanopyrimidine, also known as 5-cyano-2-thiouracil, represents a particularly valuable starting material for chemical library synthesis.[4] Its three distinct functional groups—the thiol, the hydroxyl, and the cyano group—offer orthogonal handles for chemical modification.
This guide focuses specifically on the synthetic manipulation of the C5-cyano group. The nitrile functionality is a versatile precursor, capable of being transformed into a range of other key functional groups, including amides, carboxylic acids, primary amines, and tetrazoles.[5][6] These transformations are critical in drug discovery for modulating a compound's polarity, acidity/basicity, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. This document provides a detailed exploration of the underlying chemical principles and step-by-step protocols for several high-impact functionalizations of this scaffold.
Reactivity of the 5-Cyano Group on the Pyrimidine Core
The chemical behavior of this compound is dictated by the interplay of its constituent parts. The molecule exists in tautomeric forms, with the 4-oxo-2-thione structure being a significant contributor.[4]
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Mercapto-4-hydroxy-5-cyanopyrimidine synthesis
Technical Support Center: Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
Welcome to the dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding this specific synthesis. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is a one-pot, three-component condensation reaction. This reaction typically involves the cyclocondensation of ethyl cyanoacetate , thiourea , and a suitable cyclizing agent, often in the presence of a base like sodium ethoxide in an ethanol solvent.[1][2] This approach is a variation of well-established pyrimidine syntheses and is favored for its operational simplicity and good yields.[3]
Q2: What is the specific role of each reactant in the synthesis?
A2: Each component plays a crucial role in building the pyrimidine ring:
-
Ethyl Cyanoacetate (or a similar active methylene compound): This molecule provides the C4, C5, and C6 atoms of the pyrimidine ring, including the essential cyano group at the C5 position.[4][5]
-
Thiourea: Thiourea is the source of the N1 and N3 atoms of the ring and the C2 atom with its attached mercapto (-SH) group.[6][7] The use of thiourea instead of urea is what specifically introduces the mercapto substituent at the 2-position.[8]
-
Base (e.g., Sodium Ethoxide): The base is critical for deprotonating the active methylene group of ethyl cyanoacetate, initiating the reaction sequence through the formation of a nucleophilic carbanion. It also facilitates the final cyclization and tautomerization steps.[9][10]
Q3: Why is the hydroxyl group at C4 formed instead of retaining the ethoxy group from ethyl cyanoacetate?
A3: The 4-hydroxy group is the result of tautomerism. The initial cyclized intermediate exists in a keto-enol equilibrium. The enol form, which contains the hydroxyl group at the C4 position, is significantly stabilized by the aromaticity of the pyrimidine ring. This thermodynamic preference drives the equilibrium towards the 4-hydroxy tautomer, which is the isolated product.
Q4: Can other active methylene compounds be used instead of ethyl cyanoacetate?
A4: Yes, other active methylene compounds like malononitrile can be used. Using malononitrile would lead to the formation of 2-mercapto-4-amino-5-cyanopyrimidine instead, as the second nitrile group cyclizes to form an amino group at the C4 position.[3][11] The choice of the active methylene compound is therefore a critical determinant of the substituent at the C4 position of the final pyrimidine ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q5: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A5: Low yield is a common issue that can often be traced back to several key factors.[10] A systematic approach to troubleshooting is recommended.
-
Cause 1: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux period. A moderate increase in temperature may also drive the reaction forward, but be cautious of potential side reactions.[9]
-
-
Cause 2: Suboptimal Base Concentration. The stoichiometry and activity of the base are crucial.
-
Solution: Ensure you are using freshly prepared sodium ethoxide or a high-quality commercial source. The base is hygroscopic and can lose activity if exposed to moisture. Using an insufficient amount will result in incomplete deprotonation of the ethyl cyanoacetate. Conversely, a large excess can sometimes promote side reactions. An optimal range is typically 1.0 to 1.2 equivalents relative to the limiting reagent.
-
-
Cause 3: Impure Reactants. Impurities in the starting materials can inhibit the reaction or introduce competing pathways.
-
Solution: Use high-purity ethyl cyanoacetate and thiourea. If necessary, recrystallize the thiourea and distill the ethyl cyanoacetate before use.[12]
-
Q6: The isolated product is discolored and difficult to purify. What impurities are likely present?
A6: Discoloration often points to the formation of polymeric or oxidized side products.
-
Cause 1: Oxidation of the Mercapto Group. The thiol (-SH) group is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can form disulfide bridges leading to oligomeric impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. During workup and purification, keep the temperature as low as feasible.
-
-
Cause 2: Self-Condensation Side Reactions. The reactants can undergo self-condensation or alternative reaction pathways, especially under harsh conditions.[10]
-
Solution: Maintain strict control over the reaction temperature. Adding the reactants in a specific order (e.g., adding the base solution to the mixture of ethyl cyanoacetate and thiourea) can sometimes minimize side product formation by ensuring the desired reaction pathway is kinetically favored.[10]
-
Q7: During workup, my product seems to be precipitating too early or not at all upon acidification. How do I optimize the isolation step?
A7: Product isolation relies on the pH-dependent solubility of this compound. The compound is soluble in base as its thiolate/phenolate salt and precipitates upon neutralization.
-
Cause 1: Incorrect pH. If the pH is not sufficiently acidic, the product will remain dissolved as its salt. If the solution is made too strongly acidic, other components might precipitate.
-
Solution: After the reaction is complete and the solvent has been removed, dissolve the residue in a minimum amount of cold water containing a slight excess of base (e.g., NaOH) to ensure all the product is in its salt form. Filter this solution to remove any insoluble impurities. Then, slowly acidify the clear filtrate with a dilute acid (e.g., 2M HCl or acetic acid) while stirring vigorously in an ice bath. Monitor the pH with indicator paper or a pH meter, aiming for a final pH of approximately 5-6 for maximum precipitation.
-
-
Cause 2: Product Concentration. If the reaction was very dilute, the product concentration might be below its solubility limit even after acidification.
-
Solution: If precipitation is sparse, try to reduce the volume of the aqueous solution under reduced pressure (without heating) before or after acidification to concentrate the product.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor by TLC; extend reflux time.[9] |
| Inactive or incorrect amount of base | Use fresh, anhydrous base; optimize stoichiometry (1.0-1.2 eq.). | |
| Impure starting materials | Use high-purity reagents; purify if necessary.[12] | |
| Discolored Product | Oxidation of mercapto group | Use an inert atmosphere (N₂/Ar). |
| Side reactions from overheating | Maintain strict temperature control. | |
| Isolation Problems | Incorrect pH during precipitation | Dissolve crude in base, filter, then carefully acidify to pH 5-6. |
| Product too dilute to precipitate | Concentrate the aqueous solution under reduced pressure. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Ethyl cyanoacetate
-
Thiourea
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a dropping funnel, add 150 mL of anhydrous ethanol. Carefully add sodium metal (e.g., 2.3 g, 0.1 mol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add thiourea (e.g., 7.6 g, 0.1 mol) and stir until it dissolves. Then, add ethyl cyanoacetate (e.g., 11.3 g, 0.1 mol) dropwise from the dropping funnel over 15-20 minutes with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction's completion via TLC (e.g., using a mobile phase of ethyl acetate/hexane 1:1).
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Isolation: Dissolve the resulting solid residue in 100 mL of cold deionized water. If any solid impurities remain, filter the solution. Transfer the clear filtrate to a beaker and place it in an ice bath.
-
Precipitation: While stirring vigorously, slowly add 2M HCl dropwise to the aqueous solution. A precipitate will begin to form. Continue adding acid until the pH of the solution is between 5 and 6.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter with two portions of cold deionized water (2x 30 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Purification Protocol: Recrystallization
For higher purity, the crude product can be recrystallized.
-
Solvent Selection: A suitable solvent system is a mixture of Dimethylformamide (DMF) and water.
-
Procedure: Dissolve the crude this compound in a minimum amount of hot DMF.
-
Precipitation: While the solution is still hot, add hot water dropwise until a slight turbidity persists.
-
Crystallization: Add a few more drops of hot DMF to redissolve the turbidity and then allow the solution to cool slowly to room temperature, and finally in an ice bath to complete crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a cold DMF/water mixture, and dry under vacuum.
Visualizing the Process
Reaction Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from reactant preparation to final product isolation.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for diagnosing and resolving common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benthamopen.com [benthamopen.com]
- 4. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. vitoribecco.wordpress.com [vitoribecco.wordpress.com]
- 7. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Mercaptopyrimidines
Welcome to the technical support center for the synthesis of substituted mercaptopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds. The question-and-answer format is intended to directly address specific issues you may encounter in your experiments, providing not just solutions but also the underlying scientific principles to empower your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Troubleshooting Guides
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Experimental Protocols
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
References
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to substituted mercaptopyrimidines?
The synthesis of substituted mercaptopyrimidines is typically achieved through cyclocondensation reactions. The most prevalent methods include:
-
Condensation of β-Dicarbonyl Compounds with Thiourea: This is a classic and versatile method where a 1,3-dicarbonyl compound (or its equivalent, like a ketal) is reacted with thiourea, usually under acidic or basic conditions, to form the pyrimidine ring.[1][2]
-
Biginelli Reaction: A one-pot, three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea.[3][4][5] This method is highly efficient for producing dihydropyrimidinethiones, which can be subsequently oxidized to the corresponding mercaptopyrimidines.
-
From Chalcones: α,β-Unsaturated ketones (chalcones) can be reacted with thiourea in an alcoholic medium, often with a base, to yield substituted 2-mercaptopyrimidines.[6][7]
-
From o-Aminonitriles: This method is used for the synthesis of fused 4-mercaptopyrimidines, where an o-aminonitrile is condensed with a thioamide.[8]
My reaction yield is very low. What are the general factors I should investigate?
Low yields in mercaptopyrimidine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. For instance, prolonged heating can lead to the decomposition of reactants or products.[1]
-
Inefficient Catalysis: Many of these reactions require an acid or base catalyst. The choice and concentration of the catalyst are critical.
-
Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[9]
-
Competing Side Reactions: The formation of byproducts, such as self-condensation of the dicarbonyl compound or hydrolysis of reactants, can consume starting materials and reduce the yield of the desired product.[9]
-
Product Solubility: The desired product might have some solubility in the reaction medium, leading to incomplete precipitation and loss during workup.
I'm observing an unexpected fluorescent byproduct in my Biginelli-type reaction. What is it and how can I prevent it?
The most common fluorescent byproduct in a Biginelli reaction using thiourea is a Hantzsch-type 1,4-dihydropyridine (DHP).[9] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea or thiourea at elevated temperatures. This pathway competes with the desired Biginelli condensation.[9]
Prevention Strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures to minimize the decomposition of thiourea.
-
Use a Lewis Acid Catalyst: Catalysts like Yb(OTf)₃ or InCl₃ can promote the desired Biginelli pathway at lower temperatures, thus suppressing the formation of the DHP byproduct.[4]
-
Solvent-Free Conditions: Microwave-assisted or ball-milling synthesis under solvent-free conditions can often provide higher yields of the desired product in shorter reaction times, minimizing byproduct formation.[10]
Why is the purification of my crude mercaptopyrimidine product so challenging?
The purification of mercaptopyrimidines can be complicated by several factors:
-
Polarity: The presence of the pyrimidine ring and the mercapto/thione group often makes these compounds quite polar, which can lead to tailing on silica gel chromatography.
-
Low Solubility: Many substituted mercaptopyrimidines have poor solubility in common organic solvents, making recrystallization difficult.
-
Presence of Similar Byproducts: Side reactions can produce byproducts with polarities very similar to the desired product, making chromatographic separation challenging.
-
Thione-Thiol Tautomerism: The existence of tautomers can sometimes lead to the appearance of multiple spots on a TLC plate or broadened peaks in chromatography, which can be mistaken for impurities.
My characterization data (NMR, IR) is ambiguous. Could thione-thiol tautomerism be the cause?
Yes, absolutely. Mercaptopyrimidines exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms.[11][12] The position of this equilibrium is highly dependent on the solvent, concentration, and temperature.[11][12]
-
In Polar Solvents (like DMSO, water, ethanol): The thione form is generally favored.[11][12]
-
In Nonpolar Solvents (like chloroform, dioxane): The thiol form is more predominant in dilute solutions.[11]
This tautomerism can lead to:
-
NMR Spectroscopy: Broadening of N-H and S-H protons, and sometimes the appearance of two sets of signals for the pyrimidine ring protons if the tautomeric interconversion is slow on the NMR timescale.
-
IR Spectroscopy: The presence of both a C=S stretching band (around 1100-1250 cm⁻¹) and a S-H stretching band (around 2550-2600 cm⁻¹, often weak).
It is crucial to consider the solvent used for analysis when interpreting spectroscopic data.
Troubleshooting Guides
Problem: Low or No Product Formation in Condensation Reactions
Q: I have set up a condensation reaction between a β-dicarbonyl compound and thiourea, but after the specified reaction time, TLC analysis shows mainly unreacted starting materials. What should I do?
A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify the Catalyst:
-
Acid Catalysis (e.g., HCl, H₂SO₄): Ensure the correct concentration is used. Anhydrous conditions are often necessary.[1]
-
Base Catalysis (e.g., NaOEt, K₂CO₃): The base should be strong enough to deprotonate the active methylene compound but not so strong as to promote side reactions. Ensure it is anhydrous if required.
-
-
Optimize Reaction Temperature:
-
If the reaction is run at room temperature, consider gentle heating (e.g., 50-80 °C).
-
If refluxing, ensure the correct temperature is maintained. Use a reflux condenser to prevent solvent loss.
-
-
Monitor Reaction Progress: Do not rely solely on the literature reaction time. Run TLCs periodically to monitor the consumption of starting materials and the formation of the product.
-
Check Reactant Quality: β-dicarbonyl compounds can undergo self-condensation or degradation over time. Consider purifying them by distillation or chromatography before use.
Problem: Formation of Multiple Products and Side Reactions
Q: My crude reaction mixture shows multiple spots on TLC, and the yield of the desired mercaptopyrimidine is low. How can I suppress the formation of these byproducts?
A: The formation of multiple products indicates competing reaction pathways. Identifying the likely side reactions is key to mitigating them.
Common Side Reactions and Prevention:
| Side Reaction | Causality | Prevention Strategy |
| Self-condensation of β-dicarbonyl | The enolate of the dicarbonyl attacks another molecule of the dicarbonyl. This is often base-catalyzed. | Use a milder base or control the stoichiometry carefully. Add the base slowly to the reaction mixture. |
| Knoevenagel Condensation (in Biginelli) | The aldehyde and β-ketoester react to form an α,β-unsaturated dicarbonyl, which may not cyclize efficiently.[9] | Optimize the catalyst and reaction conditions to favor the three-component cyclization. Lewis acid catalysts are often effective.[4] |
| Oxidation of Thiol to Disulfide | The mercapto group is susceptible to air oxidation, especially under basic conditions or upon prolonged standing in solution, forming a disulfide bridge between two pyrimidine molecules.[11] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize exposure to air. |
| Hydrolysis of Reactants | Presence of water can lead to hydrolysis of ester groups or other sensitive functionalities. | Use anhydrous solvents and reagents, and protect the reaction from atmospheric moisture with a drying tube. |
Problem: Difficulty in Product Isolation and Purification
Q: My synthesized mercaptopyrimidine has crashed out of the reaction mixture, but it is still impure. Recrystallization is difficult due to its low solubility. What purification strategies can I employ?
A: Poor solubility is a common hurdle. A combination of techniques may be necessary.
Purification Strategy Flowchart:
Caption: Decision tree for purifying substituted mercaptopyrimidines.
Detailed Approaches:
-
Trituration: Before attempting more complex methods, suspend your crude solid in a solvent in which your product is insoluble but the impurities are soluble (e.g., cold ethanol, diethyl ether, or water). Stir vigorously, then filter. This can significantly improve purity.
-
Acid-Base Extraction: The thiol/thione moiety is acidic and can be deprotonated.
-
Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH).
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Carefully re-precipitate your product by acidifying the aqueous layer with an acid like acetic acid or dilute HCl.[1] Filter and wash the solid.
-
-
Flash Column Chromatography: If the above methods fail, chromatography is an option.
-
Solvent System: Due to the polar nature of these compounds, you will likely need a polar mobile phase, such as a gradient of methanol in dichloromethane.[13]
-
Tailing: To reduce peak tailing on silica gel, you can add a small amount of acetic acid or formic acid to the mobile phase.
-
Problem: Ambiguous Spectroscopic Data
Q: My ¹H NMR spectrum shows very broad peaks for the N-H and aromatic protons, and my IR spectrum has several bands in the double bond region. How can I confirm the structure?
A: This ambiguity is a classic sign of thione-thiol tautomerism and potentially restricted rotation or aggregation.
Characterization Strategy:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help resolve broad peaks. If the broadening is due to an exchange process like tautomerism, the signals may sharpen at either low or high temperatures.
-
Solvent Study: Run NMR in both a polar (DMSO-d₆) and a non-polar (CDCl₃) solvent. You should observe a shift in the tautomeric equilibrium, which will be reflected in the chemical shifts and peak shapes.[12]
-
In DMSO-d₆, expect to see a prominent N-H signal, characteristic of the thione form.
-
In CDCl₃, you may see a sharper S-H signal, indicative of the thiol form.
-
-
2D NMR (HMBC, HSQC): These experiments can help you definitively assign proton and carbon signals and confirm the connectivity of your molecule, regardless of tautomerism.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an exact mass, confirming the elemental composition of your product.[14]
Experimental Protocols
Protocol 1: General Synthesis of a 2-Mercaptopyrimidine via Cyclocondensation
This protocol is a general procedure for the synthesis of 2-mercapto-4,6-dimethylpyrimidine, adapted from established methods.[1]
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (20%)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (0.1 mol), acetylacetone (0.1 mol), and ethanol (100 mL).
-
Acidification: To the stirred suspension, slowly add concentrated HCl (0.1 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation of Hydrochloride Salt: After cooling the mixture in an ice bath, the precipitated yellow crystalline solid (the hydrochloride salt of the product) is collected by vacuum filtration. Wash the solid with cold ethanol.
-
Neutralization: Suspend the crude hydrochloride salt in water. While stirring rapidly, add a 20% aqueous solution of NaOH dropwise until the pH of the mixture is neutral (pH 7-8).
-
Final Product Isolation: Collect the precipitated solid (the free base, 2-mercaptopyrimidine) by vacuum filtration. Wash with cold water.
-
Purification: The product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Purification by Flash Column Chromatography
This is a general guideline for purifying a polar mercaptopyrimidine derivative.[13]
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of 0.2-0.3 for your target compound. If peak tailing is observed, add 0.5-1% acetic acid to the solvent system.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (without the added acid initially).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like pure MeOH or DMF). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system. If using a gradient, start with a lower polarity (e.g., 100% DCM) and gradually increase the proportion of the more polar solvent (MeOH).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If an acid was added to the eluent, an additional aqueous wash of the combined organic fractions may be necessary before drying and solvent evaporation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
Introduction
Welcome to the technical support center for the synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical pyrimidine intermediate. As a Senior Application Scientist, I have compiled this resource to address common challenges and side reactions encountered during its synthesis. This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reaction outcomes and ensure the highest purity of your target compound.
The synthesis of this compound is a cornerstone for the development of a wide array of therapeutic agents. However, the seemingly straightforward condensation of ethyl cyanoacetate and thiourea is often plagued by competing reactions that can significantly impact yield and purity. This guide will equip you with the knowledge to identify, mitigate, and resolve these issues effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction yields are consistently low. What are the primary contributing factors?
Low yields in this synthesis can often be traced back to several key areas: suboptimal reaction conditions, reagent quality, and the formation of soluble byproducts that are lost during workup.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solutions & Explanations |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The condensation can be slower than anticipated, especially at lower temperatures. Increase Temperature: Gradually increasing the reaction temperature can enhance the rate of cyclization. However, be cautious as excessively high temperatures can promote decomposition and side reactions[1]. |
| Suboptimal Base Concentration | The choice and amount of base are critical. A weak base like potassium carbonate is often used. Insufficient base will result in poor deprotonation of ethyl cyanoacetate, hindering the initial condensation. Conversely, an excess of a strong base can promote hydrolysis of the ester and nitrile functionalities. |
| Reagent Purity | Use Anhydrous Reagents and Solvents: Water can lead to the hydrolysis of ethyl cyanoacetate to cyanoacetic acid, which may not react as efficiently[2]. Ensure your ethanol or other solvent is anhydrous. Verify Purity of Starting Materials: Impurities in ethyl cyanoacetate or thiourea can inhibit the reaction or lead to unwanted side products. |
| Product Precipitation | The sodium or potassium salt of the product may be soluble in the reaction mixture. Careful adjustment of the pH to the isoelectric point during workup is crucial to ensure complete precipitation of the final product. |
FAQ 2: I've observed an unexpected, insoluble white precipitate in my reaction vessel. What is it likely to be?
This is a common issue and is often due to the self-condensation of one of the starting materials under basic conditions.
Q: My primary suspect is a side reaction involving ethyl cyanoacetate. What is the likely structure of this byproduct?
A: Under basic conditions, the highly acidic methylene protons of ethyl cyanoacetate can facilitate self-condensation. The enolate of one molecule can act as a nucleophile, attacking the carbonyl carbon of a second molecule in a Claisen-type condensation. This can lead to the formation of ethyl 2,4-dicyano-3-hydroxy-2-butenoate or further polymeric materials, which are often insoluble in the reaction medium.
Mechanism: Self-Condensation of Ethyl Cyanoacetate
Caption: Self-condensation of ethyl cyanoacetate under basic conditions.
Preventative Measures:
-
Controlled Addition of Base: Add the base slowly and at a controlled temperature to avoid localized high concentrations that can promote self-condensation.
-
Order of Reagent Addition: Consider adding the base to a mixture of thiourea and ethyl cyanoacetate to encourage the desired reaction pathway over self-condensation.
-
Use of a Milder Base: If using a strong base like sodium ethoxide, consider switching to a weaker base such as potassium carbonate.
FAQ 3: My final product shows an additional peak in the mass spectrum and NMR, suggesting an impurity. What could this be?
Contamination of the final product can arise from several side reactions. The most common are hydrolysis of the nitrile group and oxidation of the mercapto group.
Q: I suspect hydrolysis of the cyano group. Under what conditions does this occur and what is the resulting byproduct?
A: The cyano group on the pyrimidine ring can be susceptible to hydrolysis to a primary amide (2-Mercapto-4-hydroxy-pyrimidine-5-carboxamide) under either strongly acidic or basic conditions, particularly at elevated temperatures during workup or purification[3][4].
Troubleshooting Workflow: Identifying and Mitigating Hydrolysis
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
Welcome to the technical support center for 2-Mercapto-4-hydroxy-5-cyanopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical heterocyclic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Compound Overview: The Challenge of Purity
This compound is a substituted pyrimidine, a class of compounds vital in medicinal chemistry and materials science.[] Its structure, featuring acidic (hydroxy), weakly basic (pyrimidine ring), and nucleophilic (mercapto) groups, presents unique purification challenges.[2][3] Achieving high purity is paramount, as even trace impurities can interfere with subsequent synthetic steps or biological assays. This guide addresses the common hurdles encountered in isolating this compound in a highly pure form.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when purifying this compound.
Q1: What are the primary methods for purifying crude this compound?
A1: The three most effective techniques, chosen based on the impurity profile and scale, are:
-
Recrystallization: This is often the most efficient and cost-effective method for removing minor impurities from solid products, especially on a larger scale.[4] Its success hinges on selecting a solvent system where the compound's solubility dramatically changes with temperature.
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the 4-hydroxy group and the weakly basic pyrimidine ring to separate the target compound from non-ionizable impurities.[5] It is an excellent preliminary purification step following a chemical synthesis work-up.
-
Flash Column Chromatography: For complex mixtures where impurities have similar polarities to the product, flash chromatography offers the highest resolution.[4][6] It is particularly useful for small-scale purifications or when recrystallization fails.
Q2: What are the likely impurities I might encounter during purification?
A2: Impurities typically originate from the synthesis process and can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like β-ketoesters, thiourea, or cyano compounds.[]
-
Side-Products: The inherent reactivity of the precursors can lead to side reactions like dimerization or rearrangement, creating structurally similar impurities that are difficult to separate.[7]
-
Degradation Products: The pyrimidine ring can be sensitive to harsh pH conditions or high temperatures, leading to hydrolysis or other forms of degradation.[8][9] For instance, the mercapto group is susceptible to oxidation.
-
Residual Solvents: Solvents used in the reaction or work-up can remain trapped in the crude product.[10]
Q3: My compound appears to be degrading during column chromatography on silica gel. Why is this happening and how can I prevent it?
A3: This is a classic issue with many nitrogen-containing heterocycles. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[8] These acidic sites can catalyze the degradation of acid-sensitive compounds like certain pyrimidines. You may observe streaking on a TLC plate or low recovery from the column.
Solutions:
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent containing a small amount (1-2%) of a volatile base like triethylamine (TEA) or pyridine.[8] This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina, basic alumina, or Florisil®.[8]
-
Minimize Contact Time: Run the column as quickly as possible (hence "flash" chromatography) to reduce the time your compound spends on the stationary phase.
Q4: How do I select the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your target compound is highly soluble at an elevated temperature but sparingly soluble at room or cold temperatures.[4][11] For a polar molecule like this compound, polar solvents are a good starting point.
Solvent Scouting Strategy:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the solvent and see if it dissolves at room temperature. An ideal solvent will not dissolve the compound well.
-
Heat the mixture. The compound should dissolve completely.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Commonly effective solvents for pyrimidine derivatives include ethanol, methanol, water, ethyl acetate, or mixtures thereof.[4]
Purification & Troubleshooting Workflows
The following diagrams provide logical workflows for selecting a purification method and troubleshooting common issues.
References
- 2. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the efficient synthesis of pyrimidine scaffolds. Pyrimidines are fundamental heterocyclic structures in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids.[1] The development of efficient catalytic methods for their synthesis is therefore a critical focus of chemical research.
This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: The Critical Role of the Catalyst - A Foundational Overview
The catalyst is paramount in pyrimidine synthesis; its absence often results in poor yields or no product formation at all.[2] The choice of catalyst influences reaction rate, yield, selectivity, and overall efficiency. Catalysts for pyrimidine synthesis can be broadly categorized into:
-
Brønsted Acids: Classic catalysts like HCl are often used, but can lead to side reactions.[2][3][4]
-
Lewis Acids: A wide range of Lewis acids, including metal salts like FeCl₃, ZnCl₂, CuCl₂, and lanthanide triflates, are effective and can offer milder reaction conditions.[2][3][5][6][7]
-
Organocatalysts: These are metal-free catalysts that can offer high efficiency and selectivity.[8][9]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as sulfated zirconia or nanoparticles, simplify purification and allow for catalyst recycling.[10][11]
-
Nanocatalysts: These materials offer high surface area and reactivity, often leading to improved yields and shorter reaction times.[10][11][12]
The selection of a catalyst is intrinsically linked to the specific pyrimidine synthesis reaction being employed. Two of the most common and versatile methods are the Biginelli and Pinner reactions.
Visualizing the Biginelli Reaction Mechanism
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[3][4] The catalyst plays a crucial role in activating the carbonyl groups and facilitating the cyclization and dehydration steps.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Section 2: Troubleshooting Guide - A Q&A Approach to Common Experimental Issues
This section addresses specific problems you may encounter during your pyrimidine synthesis experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Biginelli reaction is giving me a very low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I fix this?
A: Low conversion in a Biginelli reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Suboptimal Choice:
-
Cause: The catalyst may be inactive or not potent enough for your specific substrates. Reusable catalysts can lose activity over time.[13]
-
Solution:
-
Ensure your catalyst is fresh and active. If using a reusable catalyst, consider regeneration.
-
Screen different catalysts. While strong Brønsted acids like HCl are traditional, Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective and lead to fewer side reactions.[2] For sterically hindered substrates, a stronger Lewis acid might be necessary.
-
Optimize catalyst loading. Both too little and too much catalyst can be detrimental.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction may not have reached completion due to insufficient time or temperature.[2][13]
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[13]
-
If the reaction is sluggish, a moderate increase in temperature may be required.[13] However, be aware that excessive heat can promote side reactions.[13]
-
Consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[12][14]
-
-
-
Solvent Effects:
-
Purity of Reactants:
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.
Issue 2: Formation of Unexpected Side Products
Q: I'm observing a significant fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[13] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[13]
-
Mitigation Strategies:
-
Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[13]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[13]
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[13]
-
Q: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A: N-acylureas can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[13]
-
Confirmation and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[13]
-
Prevention: This side reaction is often exacerbated by certain catalysts and conditions. Screening for a more selective catalyst or modifying the reaction temperature may be necessary.
-
Issue 3: Difficulties in Product Purification
Q: I'm having trouble isolating my desired pyrimidine derivative from the reaction mixture. What are some common purification pitfalls and solutions?
A: Purification can be challenging due to the presence of impurities and side products with similar physicochemical properties to the target compound.[16]
-
Potential Causes & Solutions:
-
Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.[16]
-
Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product. Ensure proper work-up procedures, including aqueous washes and extractions, are performed to remove these impurities before chromatography.[16][17]
-
Product Instability: The target compound may be unstable on the purification media (e.g., silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.[16]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key performance indicators to consider when comparing catalysts for pyrimidine synthesis?
A1: The efficacy of a catalyst should be evaluated based on several key metrics, including reaction yield, reaction time, catalyst loading, and recyclability.[1] A comparative analysis of these factors for different catalysts under your specific reaction conditions is crucial for selecting the most efficient system.
Q2: How does the choice of solvent impact pyrimidine synthesis?
A2: The polarity of the solvent can significantly influence the reaction rate and yield.[2] Polar solvents are generally preferred.[2] However, in some cases, solvent-free conditions or the use of green solvents like water or ionic liquids can lead to improved outcomes and a more environmentally friendly process.[8][18]
Q3: Can microwave irradiation improve my pyrimidine synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating chemical reactions.[12] It often leads to enhanced reaction rates, higher yields, and improved selectivity compared to conventional heating methods, all while reducing energy consumption.[12][14] Many pyrimidine synthesis protocols have been successfully adapted for microwave conditions.[1][19][20]
Q4: What are the advantages of using heterogeneous or nanocatalysts?
A4: Heterogeneous and nanocatalysts offer several advantages, particularly in the context of green chemistry and process efficiency. These include:
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying product purification.[10]
-
Recyclability: Many of these catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, which reduces waste and cost.[8][10]
-
Enhanced Activity: Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit higher catalytic activity than their bulk counterparts.[10][11]
Q5: How can I ensure regioselectivity when synthesizing substituted pyrimidines?
A5: A lack of regioselectivity can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.[16] Strategies to enhance regioselectivity include:
-
Catalyst Control: Certain catalysts can direct the reaction to favor the formation of a specific isomer. For example, rhodium-catalyzed asymmetric allylation has been used for the highly regio- and enantioselective synthesis of chiral pyrimidine acyclic nucleosides.[21]
-
Directing Groups: The use of appropriate protecting or directing groups on the substrates can steer the reaction towards the desired regioisomer.[16]
-
Reaction Conditions: Fine-tuning reaction parameters such as temperature and solvent can also influence regioselectivity.
Section 4: Experimental Protocols
General Protocol for the Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
This protocol provides a general framework for the synthesis of DHPMs. Optimization of catalyst, solvent, and temperature will be necessary for specific substrates.
-
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Lewis acid, 5-10 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst in the chosen solvent.
-
Stir the mixture at the desired temperature (e.g., 60°C or reflux).[13]
-
Monitor the reaction progress by TLC.[13] Typical reaction times can range from a few hours to overnight.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).[1]
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization to obtain the pure DHPM.[13]
-
General Protocol for the Pinner Synthesis of Pyrimidines
This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]
-
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in the solvent in a round-bottom flask.
-
Heat the solution to reflux.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Three-Component Condensation Reactions
Welcome to the technical support center for troubleshooting low yields in three-component condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful synthetic transformations. Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, but their sensitivity to various parameters can sometimes lead to disappointing yields.[1][2] This resource provides a structured, in-depth approach to identifying the root cause of low yields and implementing effective solutions.
Troubleshooting Guide: A Systematic Approach to Yield Improvement
Low product yield can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. This guide is structured to walk you through a logical troubleshooting process, starting with the most common and easily addressable issues.
Question 1: My reaction has a low yield, but TLC/LC-MS analysis shows the complete consumption of my starting materials. What are the likely culprits?
When starting materials are consumed but the desired product is not formed in high yield, the issue often lies with side reactions or product degradation.
Possible Causes and Solutions:
-
Side Reactions: Three-component reactions are a delicate balance of multiple reaction pathways. It's possible that one or more side reactions are consuming your intermediates or the final product. Common side reactions include the formation of dimers, polymers, or alternative products from only two of the three components.[3][4]
-
Mismatched Reaction Rates: The rates of the individual steps in a three-component condensation are crucial. For instance, in an A + B + C reaction, if the reaction between A and B is much faster than the subsequent reaction with C, you may primarily form an A-B adduct.
-
Troubleshooting Protocol:
-
Analyze the Crude Reaction Mixture: Use LC-MS or NMR to identify the major byproducts. Understanding their structure can provide clues about the competing reaction pathways.
-
Adjust the Order of Addition: Instead of a one-pot addition of all three components, try adding the components sequentially. For example, pre-mixing two components and then adding the third can sometimes favor the desired reaction pathway.
-
Modify Stoichiometry: While a 1:1:1 stoichiometry is often the starting point, it may not be optimal.[5] If one component is prone to self-condensation or decomposition, using a slight excess of the other components can help to drive the reaction towards the desired product.[3]
-
-
-
Product Instability: The desired product might be forming but is unstable under the reaction conditions.
-
Troubleshooting Protocol:
-
Monitor Reaction Over Time: Take aliquots from the reaction mixture at different time points and analyze them. This can reveal if the product forms and then degrades.
-
Lower the Reaction Temperature: Higher temperatures can accelerate decomposition.[][7]
-
Change the Catalyst or Solvent: The pH and polarity of the reaction medium can affect product stability.
-
-
A logical workflow for addressing this issue is presented below:
Caption: Troubleshooting workflow for low yields with complete starting material consumption.
Question 2: My reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times. How can I improve the reaction rate and conversion?
Incomplete conversion is a common problem that often points to issues with reaction kinetics, catalyst activity, or the intrinsic reactivity of the substrates.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The catalyst may not be effective enough to promote the reaction at a reasonable rate. Both Brønsted and Lewis acids are commonly used to activate carbonyl groups towards imine formation, a key step in many three-component reactions.[8][9]
-
Troubleshooting Protocol:
-
Catalyst Screening: Test a variety of catalysts with different strengths and properties. This could include different Lewis acids (e.g., Zn(OTf)₂, FeCl₃) or Brønsted acids (e.g., p-TsOH, TFA).[8]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 20 mol%) to see if it improves the reaction rate.
-
Check Catalyst Quality: Ensure the catalyst is not old or deactivated.
-
-
-
Poor Solubility of Reactants: If one or more of the reactants have poor solubility in the chosen solvent, their effective concentration in the solution will be low, leading to a slow reaction.[3]
-
Troubleshooting Protocol:
-
Solvent Screening: Test a range of solvents with different polarities. Aprotic polar solvents like DMF or acetonitrile can be effective.[10] In some cases, solvent-free conditions or the use of co-solvents can improve solubility and yields.[3][11]
-
Increase Temperature: Increasing the reaction temperature can improve both solubility and reaction rate.[][7] However, be mindful of potential side reactions or product degradation at higher temperatures.
-
-
-
Deactivated Starting Materials: One of your starting materials may be inherently unreactive or deactivated. For example, sterically hindered aldehydes or ketones can be poor electrophiles.
-
Troubleshooting Protocol:
-
Use More Reactive Analogs: If possible, test the reaction with a more reactive analog of the problematic starting material to confirm that the reaction is viable.
-
Increase Reactant Concentration: A higher concentration of reactants can lead to more frequent molecular collisions and an increased reaction rate.[7]
-
-
Below is a summary table for guiding solvent and catalyst selection:
| Parameter | Options | Considerations |
| Solvent Polarity | Non-polar (e.g., Toluene), Aprotic Polar (e.g., DMF, MeCN), Protic Polar (e.g., EtOH, MeOH) | Aprotic polar solvents often favor the initial steps of condensation, while protic solvents can participate in the reaction.[10] |
| Catalyst Type | Brønsted Acid (e.g., p-TsOH), Lewis Acid (e.g., Yb(OTf)₃, FeCl₃), Base (e.g., Piperidine) | The choice of catalyst can significantly influence the reaction pathway and yield.[8][12] |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rates but can also promote side reactions.[] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio for a three-component reaction?
While a 1:1:1 molar ratio is the theoretical ideal, the optimal experimental ratio can vary.[5] If one component is particularly volatile, prone to self-condensation, or participates in an unfavorable equilibrium, using a slight excess (e.g., 1.1-1.2 equivalents) of the other components can improve the yield of the desired product.[3] It is often beneficial to experimentally screen different ratios to find the optimum for a specific reaction.
Q2: How do I choose the right solvent for my three-component condensation?
Solvent choice is critical and can dramatically affect reaction outcomes.[13] Key factors to consider are the solubility of all three components and the catalyst, as well as the solvent's polarity and ability to stabilize intermediates. Aprotic polar solvents like DMF and acetonitrile are often good starting points as they can dissolve a wide range of organic molecules and are relatively inert.[10] In some cases, "green" solvents like water or ethanol, or even solvent-free conditions, can be highly effective.[11][14] A solvent screen is a highly recommended step in optimizing any new three-component reaction.
Q3: My product is an oil and difficult to purify. What are my options?
Oily products are a common challenge in organic synthesis. If direct crystallization is not possible, column chromatography is the most common and effective purification method.[15] You will need to develop a suitable solvent system (eluent) to separate your product from unreacted starting materials and byproducts. Other techniques to consider for volatile and thermally stable oils include distillation.[15]
Q4: Can I use microwave irradiation or ultrasound to improve my reaction?
Yes, both microwave irradiation and ultrasound can be powerful tools for accelerating three-component reactions and improving yields.[12] These techniques can enhance reaction rates by providing localized heating (microwaves) or by promoting mass transfer and cavitation (ultrasound).[12] They are particularly useful for sluggish reactions or when trying to reduce reaction times.
Q5: What is the role of water in condensation reactions? Should I run my reaction under anhydrous conditions?
The role of water is complex and depends on the specific reaction mechanism. In many condensation reactions, water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion according to Le Chatelier's principle.[15] However, in some cases, a small amount of water can be beneficial or even necessary, for instance, in activating certain catalysts or participating in intermediate steps.[9][16] Therefore, it is advisable to initially run the reaction under standard conditions and then test the effect of anhydrous conditions or the deliberate addition of a small amount of water to determine the optimal setup.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Set up a parallel array of reaction vials, each containing a magnetic stir bar.
-
To each vial, add the three reaction components in the desired solvent and at the chosen concentration.
-
To each vial, add a different catalyst (e.g., p-TsOH, Sc(OTf)₃, piperidine) at a standard loading (e.g., 10 mol%). Include a no-catalyst control.
-
Seal the vials and place them in a heating block at the desired temperature.
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Compare the conversion to the desired product across the different catalysts to identify the most effective one.
Protocol 2: General Procedure for Solvent Screening
-
Set up a parallel array of reaction vials, each with a magnetic stir bar.
-
In each vial, place the three reaction components.
-
To each vial, add a different solvent (e.g., toluene, THF, acetonitrile, ethanol, DMF). Ensure the concentration of the limiting reagent is consistent across all vials.
-
Add the chosen catalyst to each vial.
-
Seal the vials and stir at the desired temperature.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Analyze the results to determine which solvent provides the best yield and reaction profile.
A visual representation of the optimization workflow:
Caption: A general workflow for optimizing a three-component condensation reaction.
References
- 1. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects in Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrimidine derivatives. The choice of solvent is a critical parameter that profoundly influences reaction outcomes, including yield, purity, reaction time, and even the mechanistic pathway.
This resource is structured into two main sections: a Troubleshooting Guide formatted as direct Q&A to solve specific experimental issues, and a General FAQs section to address broader conceptual questions. We will delve into the causality behind solvent choices, providing actionable protocols and evidence-based insights to empower your research.
Part A: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of pyrimidine derivatives, with a focus on the popular Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Question 1: My Biginelli reaction yield is consistently low (<50%). I'm using refluxing ethanol with an acid catalyst. What's going wrong and how can I fix it?
Answer:
This is a very common issue. While ethanol is a traditional and often effective solvent, its performance is highly substrate-dependent and can be suboptimal for several reasons. Low yields in this system are often traced back to issues with catalyst activity, reaction equilibrium, or reactant solubility.[1][2]
Core Causality:
-
Keto-Enol Tautomerism: The Biginelli reaction's success is critically dependent on the equilibrium of the β-dicarbonyl reactant (e.g., ethyl acetoacetate).[3][4][5] The reaction proceeds through the enol form. The solvent plays a dominant role in establishing the position of this equilibrium.[3][4][5] Protic solvents like ethanol can stabilize both forms, but may not sufficiently favor the enol tautomer needed for the reaction to proceed efficiently.
-
Catalyst Solvation: If you are using a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃), the coordinating nature of ethanol can sometimes hinder catalyst activity by forming a stable solvent-catalyst complex.[4]
-
Intermediate Solubility: An intermediate in the reaction pathway may have poor solubility in ethanol, causing it to precipitate out of solution and halt the reaction.[2]
Troubleshooting Workflow & Recommended Actions:
-
Solvent Screening: The most direct way to troubleshoot is to screen a panel of solvents with varying properties. Polar aprotic solvents are often excellent alternatives.[2] Acetonitrile (ACN) is a highly recommended starting point. It is less coordinating than ethanol and can better promote the key condensation steps. Other solvents to consider include tetrahydrofuran (THF), dichloromethane (DCM), or even greener options like p-cymene.[3][5]
-
Consider Solvent-Free Conditions: Numerous studies have demonstrated that the Biginelli reaction can proceed with high efficiency under solvent-free (neat) conditions, often with reduced reaction times and simplified workup.[6][7][8] This approach is particularly effective when combined with microwave irradiation.[7]
-
Optimize Catalyst: While classical conditions use Brønsted acids like HCl, these can be harsh.[2][4] Consider screening Lewis acids like Yb(OTf)₃, InCl₃, or Bi(NO₃)₃, which have shown excellent performance and can be more compatible with a wider range of solvents.[7][9]
Data-Driven Solvent Selection:
The following table summarizes the impact of different solvents on a model Biginelli reaction.
| Solvent | Dielectric Constant (ε) | Typical Yield Range (%) | Key Considerations |
| Ethanol | 24.5 | 40 - 75% | Traditional choice, but can lead to slow reactions and side products.[1] |
| Acetonitrile | 37.5 | 70 - 95% | Excellent alternative; often faster and cleaner reactions.[9] |
| THF | 7.6 | 50 - 85% | Good for substrates with solubility issues; lower boiling point. |
| Toluene | 2.4 | 60 - 80% | Non-polar; can be useful with specific catalysts.[3] |
| p-Cymene | 2.3 | 75 - 90% | A bio-derivable, sustainable solvent option.[3][4][5] |
| Solvent-Free | N/A | 80 - 98% | Often the highest yielding, especially with microwave heating.[7][8] |
Question 2: I'm observing a significant fluorescent byproduct in my Biginelli reaction, which complicates purification. What is it and how can I prevent its formation?
Answer:
The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product is a well-known issue in Biginelli syntheses.
Mechanistic Insight:
The Hantzsch pathway competes directly with the Biginelli pathway. It arises when two equivalents of the β-ketoester react with one equivalent of the aldehyde. The required ammonia for this condensation comes from the decomposition of urea, especially at higher temperatures.[1]
Caption: Competing reaction pathways in the Biginelli synthesis.
Troubleshooting & Prevention:
-
Reduce Reaction Temperature: This is the most effective strategy. High temperatures accelerate urea decomposition. Try running the reaction at a lower temperature (e.g., 60 °C instead of reflux) for a longer period.[1] Monitor progress by TLC to avoid unnecessarily long reaction times.
-
Solvent Choice: The solvent can influence the relative rates of the two pathways. Less polar or aprotic solvents can sometimes disfavor the Hantzsch reaction. If using ethanol, switching to acetonitrile or THF may reduce the byproduct.
-
Order of Addition: While less common, some protocols suggest adding the urea portion-wise or as the final reactant to maintain a lower instantaneous concentration of free ammonia.[1]
-
Use Thiourea: If your target molecule allows for it, substituting urea with thiourea often leads to cleaner reactions with less byproduct formation, as thiourea is generally more stable under typical reaction conditions.
Part B: General FAQs
This section explores fundamental concepts regarding the role of solvents in pyrimidine synthesis.
Question 3: What is the mechanistic role of protic vs. aprotic solvents in pyrimidine synthesis?
Answer:
The choice between a protic and an aprotic solvent directly influences the reaction mechanism by affecting intermediate stability, catalyst activity, and reagent reactivity.
Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid):
-
Role: These solvents have acidic protons and are excellent at hydrogen bonding.
-
Mechanistic Impact:
-
Stabilization of Intermediates: They can stabilize charged intermediates, such as the initial acylimine intermediate in the Biginelli reaction, through hydrogen bonding.[7]
-
Proton Source: They can act as a Brønsted acid, participating directly in proton transfer steps, which can be crucial for cyclization and dehydration.[3][5] Acetic acid is often used as both a solvent and a Brønsted acid catalyst.[4]
-
Tautomerism: They influence the keto-enol equilibrium, which is a pivotal step.[3][4]
-
Aprotic Solvents (e.g., Acetonitrile, THF, DMF, Toluene):
-
Role: These solvents lack acidic protons. They are classified by their polarity.
-
Mechanistic Impact:
-
Enhanced Nucleophilicity: In the absence of hydrogen bonding, the nucleophilicity of reagents like the enol or urea can be enhanced, potentially accelerating the reaction.
-
Catalyst Compatibility: They are often preferred when using Lewis acid catalysts, as they are less likely to coordinate strongly with the catalyst and inhibit its activity.[4]
-
Solubility: They can offer better solubility for non-polar starting materials or intermediates, preventing them from crashing out of the reaction mixture.
-
Caption: Decision workflow for solvent selection based on catalyst type.
Question 4: Can you provide a general protocol for optimizing solvent conditions for a novel pyrimidine synthesis?
Answer:
Certainly. A systematic approach is key to efficiently identifying the optimal solvent. This protocol uses a small-scale parallel synthesis approach.
Experimental Protocol: Parallel Solvent Screening for Pyrimidine Synthesis
Objective: To identify the optimal solvent for the synthesis of a target pyrimidine derivative from aldehyde, β-dicarbonyl, and urea/amidine precursors.
Materials:
-
Reactants (Aldehyde, β-dicarbonyl compound, Urea/Thiourea)
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent Panel: Ethanol (EtOH), Acetonitrile (ACN), Tetrahydrofuran (THF), Toluene, and a solvent-free control.
-
Reaction vials (e.g., 2 mL microwave vials or screw-cap tubes)
-
Stir plate with heating capabilities
-
TLC plates and appropriate eluent system
-
LC-MS for accurate conversion analysis (optional but recommended)
Methodology:
-
Preparation: Set up 5 reaction vials, labeling one for each solvent condition (EtOH, ACN, THF, Toluene, Solvent-Free).
-
Reagent Addition:
-
To each of the first 4 vials, add the aldehyde (0.2 mmol, 1.0 eq).
-
Add the β-dicarbonyl compound (0.2 mmol, 1.0 eq).
-
Add the urea/thiourea (0.3 mmol, 1.5 eq).
-
Add the catalyst (0.02 mmol, 0.1 eq).
-
To the "Solvent-Free" vial, add all reactants and the catalyst directly without any solvent.
-
-
Solvent Addition: To the labeled vials, add 1.0 mL of the respective solvent (EtOH, ACN, THF, Toluene).
-
Reaction:
-
Seal all vials.
-
Place all vials on the heating block and stir at a consistent temperature (e.g., 80 °C).
-
Monitor the reactions at set time points (e.g., 1h, 2h, 4h, 8h) by taking a micro-aliquot and spotting it on a TLC plate.
-
-
Analysis:
-
Run the TLC plates to visually assess the consumption of starting materials and the formation of the product.
-
After a set time (e.g., 8 hours or when one reaction appears complete), quench the reactions by cooling to room temperature.
-
If available, dilute a small aliquot from each vial and analyze by LC-MS to determine the percent conversion to the desired product.
-
-
Evaluation: Compare the results across all conditions. The optimal solvent will be the one that provides the highest conversion to the desired product in the shortest amount of time with the fewest visible byproducts on the TLC plate. This condition can then be scaled up for preparative synthesis.
This systematic screening process provides robust, data-driven justification for your solvent choice, forming a self-validating system for your protocol.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sctunisie.org [sctunisie.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
Welcome to the technical support center for 2-Mercapto-4-hydroxy-5-cyanopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the poor aqueous solubility of this compound. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound (MHCP) is a heterocyclic compound with a molecular formula of C₅H₃N₃OS and a molecular weight of 153.16 g/mol .[1] Its structure, featuring a pyrimidine core with mercapto, hydroxyl, and cyano functional groups, contributes to its poor solubility in neutral aqueous solutions. The presence of acidic protons on the hydroxyl and mercapto groups suggests that the compound's solubility is highly dependent on pH.[2][3]
The key to successfully working with MHCP is to modulate the experimental conditions to favor its dissolved state. This guide will walk you through a systematic approach to achieve this.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS?
A1: this compound is structurally similar to 2-thiouracil, which is known to be very slightly soluble in water.[4] The molecule is acidic due to its hydroxyl and mercapto groups. In neutral solutions like water or phosphate-buffered saline (PBS) at pH 7.4, the compound exists predominantly in its neutral, less soluble form. To enhance solubility, you need to shift the equilibrium towards its ionized, more soluble form.[2][5]
Q2: What is the best solvent to dissolve this compound?
A2: For creating stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are generally effective for pyrimidine derivatives.[6] However, for aqueous-based biological assays, direct dissolution in alkaline solutions is the recommended approach. A dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) or a basic buffer (pH > 8) will readily dissolve the compound by deprotonating the acidic functional groups.[4][7]
Q3: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds. It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO. To mitigate this, consider the following:
-
Lower the final concentration: Your target concentration might be too high for the aqueous buffer.
-
Increase the DMSO percentage (with caution): While increasing the co-solvent can help, be mindful of its potential effects on your biological system. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
-
Prepare an alkaline aqueous stock solution: Instead of a DMSO stock, prepare a stock solution in a dilute base (e.g., 10 mM NaOH) and then dilute it into your assay buffer. Neutralize the final solution with HCl if pH is critical for your experiment, but be aware that this may cause precipitation if the final pH drops too low.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[8] For an acidic compound like MHCP, as the pH of the solution increases above its pKa, the compound will deprotonate to form a more soluble anionic species. The electron-withdrawing cyano group is expected to increase the acidity (lower the pKa) of the hydroxyl and/or mercapto protons compared to 2-thiouracil (pKa ≈ 7.46).[9] Therefore, a significant increase in solubility is expected at a pH above 7.
Troubleshooting Guide: A Systematic Approach to Solubilization
This section provides a step-by-step workflow to systematically determine the optimal conditions for dissolving this compound for your specific application.
Caption: Troubleshooting workflow for solubilizing MHCP.
Protocol 1: pH-Mediated Solubilization for Aqueous Applications
This protocol is based on the principle that the solubility of an acidic compound increases as the pH of the solution rises above its pKa.[3][8]
Materials:
-
This compound (solid)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Preparation of an Alkaline Stock Solution:
-
Weigh out a desired amount of MHCP.
-
Add a small volume of 0.1 M NaOH to the solid compound.
-
Stir the mixture. The compound should readily dissolve to form a clear solution. If it does not, gentle warming (to 30-40°C) can be applied.
-
Once dissolved, add deionized water to reach the desired final stock concentration (e.g., 10 mg/mL).
-
-
Dilution into Final Buffer:
-
Add the required volume of the alkaline stock solution to your final aqueous buffer to achieve the target concentration.
-
-
Final pH Adjustment (if necessary):
-
Measure the pH of the final solution.
-
If the pH is too high for your experiment, carefully adjust it downwards using 0.1 M HCl.
-
Critical Step: Add the acid dropwise while vigorously stirring. Observe the solution for any signs of precipitation. If precipitation occurs, you have likely dropped the pH below the level required to maintain solubility at that concentration.
-
Protocol 2: Determining the pH-Solubility Profile
This experiment will help you to determine the pH at which your desired concentration of MHCP remains soluble.
Materials:
-
Saturated solution of MHCP in deionized water (prepared by adding excess solid to water and stirring for 24 hours)
-
A series of buffers with varying pH (e.g., pH 6, 7, 7.5, 8, 8.5, 9)
-
Spectrophotometer or HPLC for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of solid MHCP to vials containing each of the different pH buffers.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
After equilibration, check for the presence of undissolved solid in each vial.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine the concentration of the dissolved MHCP in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a calibrated HPLC method).
-
Plot the measured solubility (concentration) as a function of pH. This will give you a clear indication of the pH required to maintain your desired concentration in solution.
Data Presentation: Solubility of Related Pyrimidine Derivatives
| Compound | Solvent | Solubility | Reference |
| 2-Thiouracil | Water | 0.5 g/L | [9][10] |
| 1 M NaOH | 50 mg/mL | [7] | |
| DMSO | 55 mg/mL | [11] | |
| 5-Fluorouracil | PBS (pH 7.2) | ~8 mg/mL | [12] |
| DMSO | 53 mg/mL | [12] | |
| DMF | 60 mg/mL | [12] |
Advanced Strategies for Persistent Solubility Issues
If the above methods are insufficient for your application, particularly for in vivo studies or complex formulations, consider these advanced approaches:
-
Co-solvents: For some applications, a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility.[6]
-
Surfactants: In some formulations, non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5][9]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[13]
Mechanistic Rationale: The Role of Ionization in Solubility
The solubility of this compound is fundamentally linked to the acid-base equilibria of its functional groups.
Caption: pH-dependent equilibrium of MHCP.
At a pH below the pKa of the acidic protons (on the hydroxyl and mercapto groups), the compound exists primarily in its neutral, protonated form. This form has limited interaction with water molecules, leading to low solubility. As the pH increases above the pKa, these protons are removed, creating an anionic species. This charged form has much more favorable interactions with the polar water molecules, leading to a significant increase in solubility.[2][14]
By understanding and applying these principles, you can effectively overcome the solubility challenges associated with this compound and achieve reliable and reproducible experimental results.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Transformation of acidic poorly water soluble drugs into ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mrupp.info [mrupp.info]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. japsonline.com [japsonline.com]
- 14. 2-Thio derivatives of dUrd and 5-fluoro-dUrd and their 5'-monophosphates: synthesis, interaction with tumor thymidylate synthase, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of 2-Mercaptopyrimidine Derivatives: A Comparative Guide to Biological Activity
Introduction: The Significance of the 2-Mercaptopyrimidine Scaffold
In the vast field of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding capabilities and broad spectrum of biological activities. The pyrimidine ring, a fundamental component of nucleic acids, is one such scaffold.[1] When substituted with a mercapto group at the 2-position, the resulting 2-mercaptopyrimidine core becomes a particularly attractive starting point for the development of novel therapeutic agents. These derivatives have garnered significant attention for their potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth comparative analysis of the biological activities of various 2-mercaptopyrimidine derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this dynamic field.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for more effective and less toxic anticancer agents is a driving force in modern drug discovery. 2-Mercaptopyrimidine derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxicity against a range of cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Cytotoxicity of 2-Mercaptopyrimidine Derivatives
The cytotoxic potential of 2-mercaptopyrimidine derivatives is typically evaluated using in vitro assays, such as the MTT assay, which measures a cell's metabolic activity as an indicator of viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-(4-chlorophenyl), 6-phenyl | A549 (Lung Carcinoma) | Strong cytotoxicity at 100 µM, with derivative 2d showing the strongest effects at 50 µM. | [2] |
| Derivative B | 4-(p-tolyl), 6-(4-methoxyphenyl) | A549 (Lung Carcinoma) | Strong cytotoxicity at 100 µM. | [2] |
| Pt-Complex | Platinum(III) complex | HL-60 (Leukemia) | High activity, with higher IC50 values than cisplatin. | |
| Pt-Complex | Platinum(III) complex | HeLa (Cervical Cancer) | High activity, with higher IC50 values than cisplatin. | |
| Pyrido[2,3-d]pyrimidine 2a | 5-phenyl, 7-phenyl | A549 (Lung Carcinoma) | Not specified, but showed strong cytotoxicity at 100 µM. | [2] |
| Pyrido[2,3-d]pyrimidine 2f | 5-(4-methoxyphenyl), 7-phenyl | A549 (Lung Carcinoma) | Not specified, but showed strong cytotoxicity at 100 µM. | [2] |
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer efficacy of 2-mercaptopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1]
-
Aromatic Substituents: The presence of substituted aryl groups at the C4 and C6 positions is a common feature of many active compounds. Electron-withdrawing groups, such as halogens (e.g., chloro), on these aryl rings can enhance cytotoxic activity.[2]
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as in the pyrido[2,3-d]pyrimidines, can significantly impact their biological profile, often leading to enhanced potency.[2]
-
Metal Complexes: Coordination of 2-mercaptopyrimidine with metal ions, such as platinum, can result in complexes with potent antitumor activity, sometimes exceeding that of established drugs like cisplatin.
Mechanistic Insights: Induction of Apoptosis and Signaling Pathway Modulation
A key mechanism by which 2-mercaptopyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[5]
Furthermore, these compounds have been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target.[6][7][8] Inhibition of this pathway by 2-mercaptopyrimidine derivatives can lead to the suppression of tumor growth.
Diagram: Simplified Apoptosis Induction Pathway
Caption: Induction of apoptosis by 2-mercaptopyrimidine derivatives via the mitochondrial pathway.
Diagram: PI3K/Akt/mTOR Signaling Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-mercaptopyrimidine derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of novel agents with different mechanisms of action. 2-Mercaptopyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[3][9]
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative 1 | Staphylococcus aureus | Moderate Activity | Candida albicans | Good Activity | [3] |
| Derivative 2 | Bacillus subtilis | Good Activity | Aspergillus niger | Good Activity | [3] |
| Derivative 3 | Escherichia coli | Moderate Activity | Candida albicans | Moderate Activity | [3] |
| Derivative 4 | Pseudomonas aeruginosa | Low Activity | Aspergillus flavus | Good Activity | [3] |
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls. Strategic addition of lipophilic groups can enhance antimicrobial activity.
-
Substituents on Aryl Rings: The electronic properties of substituents on any aryl moieties can influence activity. Electron-donating groups may enhance activity against certain strains, while electron-withdrawing groups may be more effective against others.
-
Heterocyclic Modifications: The introduction of other heterocyclic rings can modulate the antimicrobial spectrum and potency of the parent 2-mercaptopyrimidine.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a variety of diseases. 2-Mercaptopyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[10]
Comparative COX Inhibition
COX-1 and COX-2 are the two main isoforms of the cyclooxygenase enzyme. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative X | >100 | 0.04 | >2500 | [10] |
| Derivative Y | >100 | 0.04 | >2500 | [10] |
| Celecoxib (Standard) | 2.5 | 0.04 | 62.5 | [10] |
Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives
-
Sulfonamide Moiety: The presence of a sulfonamide or a similar acidic group is often crucial for potent and selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site.
-
Diaryl Substitution: A diaryl substitution pattern is a common feature of many selective COX-2 inhibitors, with the two aromatic rings occupying adjacent hydrophobic pockets within the enzyme's active site.
-
Flexibility and Conformation: The overall shape and conformational flexibility of the molecule are critical for fitting into the COX-2 active site.
Experimental Protocols
MTT Assay for Cell Viability
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-mercaptopyrimidine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Agar Well Diffusion for Antimicrobial Susceptibility
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the 2-mercaptopyrimidine derivative solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
COX Inhibition Assay
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compounds in an appropriate buffer.
-
Reaction Initiation: In a 96-well plate, mix the enzyme, a chromogenic substrate, and the test compound. Initiate the reaction by adding arachidonic acid.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.
Conclusion and Future Perspectives
2-Mercaptopyrimidine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Lead Optimization: Rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper exploration of the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Studies: Evaluation of the most promising derivatives in animal models of cancer, infectious diseases, and inflammation.
-
Combination Therapies: Investigating the synergistic effects of 2-mercaptopyrimidine derivatives with existing drugs to enhance therapeutic outcomes and overcome resistance.
The continued exploration of this chemical space holds great promise for the development of the next generation of therapeutics to address some of the most pressing challenges in human health.
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calpain inhibitor II induces caspase-dependent apoptosis in human acute lymphoblastic leukemia and non-Hodgkin's lymphoma cells as well as some solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 2-Mercapto-4-hydroxy-5-cyanopyrimidine Analogs as Anticancer Agents
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Among its myriad derivatives, the 2-mercapto-4-hydroxy-5-cyanopyrimidine core has emerged as a privileged structure, particularly in the design of novel anticancer agents. The strategic placement of a cyano group at the C5 position, coupled with the mercapto and hydroxyl moieties at C2 and C4, respectively, provides a unique electronic and structural framework for potent and selective interactions with various biological targets implicated in cancer progression.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, synthesizing findings from recent studies to offer a comparative overview for researchers, scientists, and drug development professionals. We will dissect how modifications to this core structure influence anticancer activity, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.
The this compound Scaffold: A Hub of Anticancer Activity
The anticancer potential of pyrimidine derivatives often stems from their ability to mimic endogenous nucleobases, thereby interfering with the synthesis of DNA and RNA in rapidly proliferating cancer cells.[2] The 5-cyanopyrimidine moiety, in particular, is a privileged scaffold in the development of cytotoxic agents against a range of leukemia and solid tumor cell lines.[3] The presence of the mercapto group at the C2 position offers a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity. Furthermore, this thiol group can engage in crucial interactions with biological targets, including covalent bonding in some instances.
Recent research has highlighted the potential of this scaffold in targeting key enzymes in cancer signaling pathways, such as phosphoinositide 3-kinases (PI3Ks) and vascular endothelial growth factor receptor-2 (VEGFR-2).[3][4] The following sections will delve into the specific SAR of analogs based on this core structure.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at various positions of the pyrimidine ring. Here, we analyze the impact of modifications at key positions.
Modifications at the C2-Thio Position
The sulfur atom at the C2 position is a common site for modification. Alkylation of the thiol group to introduce various thioether moieties can significantly impact biological activity.
-
Small Alkyl Substituents: Introduction of a methylthio group, as seen in the synthesis of 2-(methylthio) derivatives, serves as a crucial intermediate for further functionalization and can be a determinant of target engagement.[4]
-
Aromatic and Heterocyclic Moieties: The introduction of larger aromatic or heterocyclic rings via the thio-linker can lead to enhanced potency. This is often attributed to the ability of these groups to form additional hydrophobic or π-stacking interactions within the target's binding pocket.
Substitutions at the C4 and C6 Positions
While our core topic specifies a hydroxyl group at C4, related studies on similar pyrimidine scaffolds often explore substitutions at this position, as well as the C6 position, which provide valuable insights.
-
Aromatic Substituents at C4/C6: The presence of a phenyl group at the C4 or C6 position is a common feature in many active analogs. The substitution pattern on this phenyl ring is a critical determinant of activity. For instance, in a series of 6-amino-5-cyano-2-thiopyrimidine derivatives, a 4-chlorophenyl substituent at the C6 position was found in several potent compounds.[3]
-
Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituents on the C4/C6-aryl ring plays a crucial role. In some series, electron-donating groups like dimethylamino have been shown to enhance anticancer activity.[3] Conversely, electron-withdrawing groups such as chloro and bromo have also resulted in highly potent analogs, suggesting that the optimal electronic properties are target-dependent.[3]
Modifications at the C5-Cyano and N1/N3 Positions
The C5-cyano group is a key feature of this scaffold and is often essential for activity. Modifications at the nitrogen atoms of the pyrimidine ring also influence the physicochemical properties and biological activity of the compounds.
-
The Role of the Cyano Group: The electron-withdrawing nature of the cyano group significantly influences the electronic distribution of the pyrimidine ring, which can be crucial for binding to target proteins. Pyrimidine-5-carbonitrile is a recognized privileged structure in anticancer drug discovery.[3]
-
N-Substitution: Substitution at the N1 or N3 positions can modulate the compound's solubility, membrane permeability, and hydrogen bonding capacity.
Comparative Biological Activity of this compound Analogs
The following table summarizes the structure-activity relationship data from studies on closely related pyrimidine analogs, providing a comparative overview of their anticancer activities.
| Compound ID | Core Structure | Key Substitutions | Biological Target/Cell Line | Activity (IC50) | Reference |
| 1c | 6-amino-5-cyano-2-thiopyrimidine | C6: 4-chlorophenyl, C4: Amino | PI3Kδ | 0.0034 µM | [3] |
| 4h | 6-amino-5-cyano-2-thiopyrimidine | C6: 4-chlorophenyl, C4: Amino, C5: carboximidohydrazide with 4-chlorophenylmethylene | Leukemia SR | GI50: <0.01 µM | [3] |
| 9d | Pyrimidine-5-carbonitrile | C2: Thio, C4: Phenyl, C6: Oxo | HCT-116 (Colon Cancer) | 2.11 µM | [4] |
| 11e | Pyrimidine-5-carbonitrile | C2: Thio, C4: Phenyl, C6: Oxo | VEGFR-2 | 0.61 µM | [4] |
| 12b | Pyrimidine-5-carbonitrile | C2: Thio, C4: Phenyl, C6: Oxo | VEGFR-2 | 0.53 µM | [4] |
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for the this compound scaffold and its analogs as anticancer agents.
Caption: Key SAR insights for this compound analogs.
Experimental Protocols
To facilitate the comparative evaluation of novel this compound analogs, we provide the following detailed experimental protocols for a primary enzyme inhibition assay and a secondary cell-based cytotoxicity assay.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3Kδ)
This protocol describes a luminescent kinase assay to determine the in vitro potency of test compounds against a target kinase.
Scientific Rationale: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.
Materials:
-
Purified recombinant kinase (e.g., PI3Kδ)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute these into the kinase assay buffer.
-
Kinase Reaction: a. To each well of the assay plate, add the kinase, substrate, and test compound solution. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit. b. Add the detection reagent to convert the generated ADP to ATP and measure the luminescence.
-
Data Analysis: a. Correct the luminescence readings by subtracting the background (no enzyme control). b. Normalize the data to the positive control (enzyme without inhibitor) and negative control (no enzyme). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effects of the test compounds on cancer cell lines.
Scientific Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2]
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. c. Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization and Measurement: a. Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals. b. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship data from related analogs indicate that strategic modifications at the C2-thio, C4, and C6 positions can lead to highly potent and selective inhibitors of key cancer targets. The experimental protocols provided in this guide offer a robust framework for the evaluation of new analogs, enabling researchers to make informed decisions in the hit-to-lead and lead optimization phases of drug discovery. Further exploration of the chemical space around this versatile scaffold is warranted and holds the potential to deliver next-generation cancer therapeutics.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 2-Mercapto-4-hydroxy-5-cyanopyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental scrutiny. The 2-mercapto-4-hydroxy-5-cyanopyrimidine core represents a privileged scaffold, with derivatives demonstrating a spectrum of biological activities, most notably in oncology and inflammation. However, phenotypic observations alone are insufficient. A deep and validated understanding of the mechanism of action (MoA) is paramount for successful clinical translation.
This guide provides an in-depth, technically-focused framework for elucidating and validating the MoA of novel this compound derivatives. We will move beyond a simple recitation of protocols, delving into the strategic rationale behind experimental choices and presenting a self-validating workflow. This approach ensures that each experimental step builds upon the last, progressively strengthening the evidence for a specific molecular target and pathway engagement.
The Landscape of Potential Targets
The inherent chemical functionalities of the this compound scaffold suggest a predisposition for interaction with several classes of enzymes. Preliminary screening and computational modeling often point towards the following potential targets, which will form the basis of our validation strategy:
-
Kinases: The pyrimidine core is a common feature in many ATP-competitive kinase inhibitors.
-
Thymidylate Synthase (TS): The structural similarity to pyrimidine bases makes TS a plausible target, crucial for DNA synthesis and a validated target in oncology.
-
Bcl-2 Family Proteins: The aromatic and hydrogen-bonding potential of the scaffold could facilitate interaction with the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Mcl-1.
-
Cyclooxygenase (COX) Enzymes: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties through the inhibition of COX-1 and/or COX-2.
A Phased Approach to MoA Validation
A robust MoA validation strategy is not a linear path but rather an iterative process of hypothesis generation, testing, and refinement. We advocate for a three-phased approach:
Phase 1: Target Identification & Initial Validation
This initial phase aims to identify the most probable molecular target(s) of your derivative.
Phase 2: In Vitro & Cellular Target Engagement
Once a primary target is identified, the focus shifts to quantifying the interaction and confirming its relevance in a cellular context.
Phase 3: Pathway Analysis & Comparative Profiling
The final phase involves elucidating the downstream consequences of target engagement and comparing the derivative's profile to established inhibitors.
Phase 1: Unmasking the Molecular Target
The primary objective here is to move from a "black box" understanding of a compound's activity to a specific, testable hypothesis about its molecular target.
Experimental Workflow: Target Identification
A Comparative Guide to Heterocyclic Scaffolds in Drug Design: The Emerging Potential of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational building blocks for a vast array of therapeutic agents.[1][2] Their structural diversity and capacity to engage in various biological interactions make them "privileged structures" in drug discovery. This guide provides a comparative analysis of the emerging 2-mercapto-4-hydroxy-5-cyanopyrimidine scaffold against established heterocyclic systems like thiophene, pyridine, and pyrazole. We will delve into their chemical properties, biological activities, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers and drug development professionals.
The Significance of Heterocycles in Medicinal Chemistry
Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are mainstays in pharmacology.[1] The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including modified solubility, basicity, and hydrogen bonding capabilities.[3][4] These features are critical for optimizing drug-receptor interactions, enhancing metabolic stability, and improving overall pharmacokinetic and pharmacodynamic profiles.[5] This has led to their widespread use in developing treatments for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][6]
In Focus: The this compound Scaffold
The pyrimidine ring is a well-known pharmacophore, but the specific substitution pattern of this compound offers a unique combination of reactive handles and interaction points for drug design.
Chemical Properties and Synthesis: This scaffold features a thiol (-SH) group, a hydroxyl (-OH) group, and a nitrile (-CN) group attached to the core pyrimidine ring. The thiol group can exist in equilibrium with its thione tautomer, and the hydroxyl group with its keto tautomer. These functional groups provide multiple sites for chemical modification, allowing for the generation of diverse compound libraries. The electron-withdrawing nitrile group significantly influences the electronic properties of the ring.
Synthesis typically involves the cyclocondensation of a suitable active methylene compound with thiourea. For instance, ethyl 2-cyano-3,3-bis(methylthio)acrylate can be reacted with thiourea in the presence of a base to yield the target pyrimidine scaffold. This synthetic accessibility is a key advantage for its exploration in drug discovery programs.[7]
Biological Potential: While this specific scaffold is still emerging, related 2-mercaptopyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and antiviral properties.[7][8] The various functional groups can participate in key interactions with biological targets, such as hydrogen bonding and metal chelation, making it a promising starting point for developing novel therapeutic agents, particularly in oncology.[9]
Established Comparators: Thiophene, Pyridine, and Pyrazole
To understand the potential of this compound, it is essential to compare it with scaffolds that have a proven track record in FDA-approved drugs.
Thiophene
A five-membered, sulfur-containing aromatic heterocycle, thiophene is considered a privileged pharmacophore in medicinal chemistry.[3][10] It is often used as a bioisosteric replacement for the phenyl ring, altering physicochemical properties while maintaining biological activity.[3]
-
Key Features: The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[3] The thiophene ring is chemically stable and provides synthetically accessible sites for modification.[3][11]
-
Therapeutic Areas: Thiophene derivatives are found in a wide range of drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and various anticancer and anti-inflammatory agents.[3][10] The thiophene moiety has been ranked 4th in the US FDA drug approval of small molecules over the last decade.[3][10]
Pyridine
Pyridine is a six-membered aromatic ring containing one nitrogen atom and is one of the most extensively used heterocycles in drug design.[5][12] Its presence in over 7000 drug molecules and 95 FDA-approved pharmaceuticals underscores its importance.[5]
-
Key Features: The nitrogen atom imparts basicity, enhances water solubility, and provides a key hydrogen bond acceptor site.[4] This improves the pharmacokinetic profile of drug candidates.[5]
-
Therapeutic Areas: Pyridine-based drugs span a vast range of applications, including the anti-ulcer drug omeprazole, the tuberculosis medication isoniazid, and the prostate cancer therapy abiraterone.[12][13]
Pyrazole
A five-membered ring with two adjacent nitrogen atoms, pyrazole has emerged as a critical scaffold, particularly in the development of kinase inhibitors.[14]
-
Key Features: The pyrazole ring system's electronic distribution and potential for diverse substitutions allow for the creation of compounds with a wide range of biological activities.[14][15]
-
Therapeutic Areas: Several blockbuster drugs incorporate the pyrazole nucleus, including the kinase inhibitors ibrutinib and ruxolitinib for cancer treatment, and sildenafil for erectile dysfunction. An analysis of FDA-approved drugs revealed that 20 drugs containing a pyrazole scaffold were approved between 2014 and 2023.[16]
Comparative Analysis of Heterocyclic Scaffolds
The choice of a scaffold is a critical decision in the drug design process. The table below summarizes the key attributes of the discussed heterocycles.
| Feature | This compound | Thiophene | Pyridine | Pyrazole |
| Ring Size | 6-membered | 5-membered | 6-membered | 5-membered |
| Heteroatoms | 2 Nitrogen, 1 Sulfur (exocyclic) | 1 Sulfur | 1 Nitrogen | 2 Nitrogen |
| Key Properties | Multiple H-bond donors/acceptors, multiple modification sites, tunable electronics | Bioisostere of benzene, stable, lipophilic | Basic, enhances solubility, H-bond acceptor | H-bond donor/acceptor, versatile substitution |
| Synthetic Access | Readily accessible via cyclocondensation | Well-established methodologies | Numerous synthetic routes | Well-established methodologies |
| Common Targets | Kinases, Dihydrofolate Reductase (predicted) | Kinases, GPCRs, Enzymes | Kinases, GPCRs, Ion Channels, Enzymes | Kinases, Enzymes (e.g., PDE5) |
| FDA-Approved Drugs | None (Emerging Scaffold) | Clopidogrel, Olanzapine, Raltitrexed[3] | Omeprazole, Isoniazid, Abiraterone[12] | Sildenafil, Celecoxib, Ruxolitinib |
Experimental Protocols for Scaffold Evaluation
The validation of a novel scaffold requires rigorous experimental testing. Below are detailed, self-validating protocols for key assays in drug discovery.
Protocol 1: Synthesis of a 6-Amino-2-mercaptopyrimidine-5-carbonitrile Derivative
This protocol describes a representative synthesis, which is a crucial first step in exploring the scaffold's potential. The choice of starting materials allows for the creation of a diverse library for structure-activity relationship (SAR) studies.
References
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. nbinno.com [nbinno.com]
- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 16. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Preclinical Evaluation of Novel Pyrimidine Compounds: In Vitro and In Vivo Strategies
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] The synthetic tractability and diverse biological activities of pyrimidine derivatives continue to make them a fertile ground for the discovery of novel therapeutic agents.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of new pyrimidine compounds, objectively comparing their performance with established alternatives and detailing the experimental methodologies required for a robust assessment.
The Rationale for a Phased Approach: From Benchtop to Preclinical Models
A logical and phased approach to testing is paramount in drug discovery. It is inefficient and ethically questionable to advance a large number of compounds into animal studies. Therefore, a tiered screening process, beginning with a battery of in vitro assays, is employed to identify the most promising candidates for further in vivo evaluation. This guide will walk you through this decision-making process, highlighting the causality behind each experimental choice.
Part 1: In Vitro Characterization - The Initial Litmus Test
The initial phase of testing focuses on characterizing the activity of novel pyrimidine compounds at the cellular and molecular level. This allows for the rapid screening of numerous analogues to identify those with the desired potency and selectivity.
Cellular Viability and Cytotoxicity: The First Gatekeeper
A fundamental first step is to assess the impact of the novel compounds on cell viability. The goal is to determine the concentration at which the compound inhibits cellular proliferation or induces cell death.
Comparative Data: IC50 Values of Novel Pyrimidine Compounds
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The table below presents hypothetical IC50 values for three novel pyrimidine compounds (PYR-1, PYR-2, and PYR-3) against a panel of cancer cell lines, compared to a standard-of-care agent.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| PYR-1 | 2.5 | 5.1 | 3.8 |
| PYR-2 | 0.8 | 1.2 | 0.9 |
| PYR-3 | 15.2 | 22.5 | 18.7 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Lower IC50 values indicate greater potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][4][5] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Target Engagement and Mechanism of Action: Unraveling the "How"
Once a compound has demonstrated cellular activity, it is crucial to understand its mechanism of action. Pyrimidine derivatives are known to target a variety of cellular processes, with kinase inhibition being a prominent mechanism.[7][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add the novel pyrimidine compounds at a range of concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP or fluorescence-based assays.[9]
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Visualizing the Workflow: From In Vitro Screening to Candidate Selection
The following diagram illustrates the logical flow of the in vitro testing phase.
Caption: A streamlined workflow for the in vitro evaluation of novel pyrimidine compounds.
Part 2: In Vivo Validation - Assessing Performance in a Living System
Compounds that demonstrate promising in vitro activity and a well-defined mechanism of action are advanced to in vivo testing. This phase is critical for evaluating a compound's efficacy, pharmacokinetic profile, and safety in a whole-organism context.
Animal Model Selection: The Importance of a Relevant System
The choice of animal model is a critical decision that directly impacts the translational relevance of the study.[10]
-
Xenograft Models: These models involve the implantation of human cancer cell lines into immunodeficient mice.[10] They are valuable for assessing the direct antitumor activity of a compound on human tumors.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[10] They are essential for studying the interplay between the therapeutic agent and the immune system.
Efficacy Studies: Does the Compound Inhibit Tumor Growth?
The primary goal of in vivo efficacy studies is to determine if the novel pyrimidine compound can inhibit tumor growth in a living animal.
Comparative Data: Tumor Growth Inhibition in a Xenograft Model
The following table shows hypothetical data from an in vivo study comparing the efficacy of PYR-2 with a vehicle control in a mouse xenograft model of lung cancer (A549).
| Treatment Group | Average Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 | - | +2 |
| PYR-2 (20 mg/kg) | 450 | 70 | -3 |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[10]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel pyrimidine compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.[10]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Visualizing the In Vivo Experimental Workflow
This diagram outlines the key steps in an in vivo efficacy study.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparing Catalytic Efficiency for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] The efficient and selective synthesis of pyrimidine derivatives is, therefore, a critical endeavor in drug discovery and development. This guide provides an in-depth, objective comparison of the catalytic efficiency of various methods for pyrimidine synthesis, supported by experimental data. As Senior Application Scientists, we aim to move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.
The Strategic Importance of Catalysis in Pyrimidine Synthesis
The choice of a catalytic system is paramount in pyrimidine synthesis, directly impacting reaction yield, selectivity, sustainability, and scalability. Modern synthetic strategies have largely shifted from classical, often harsh, condensation reactions to more sophisticated and efficient catalytic methods.[2] This evolution is driven by the need for greener, more atom-economical processes that can deliver complex molecular architectures with high precision. This guide will focus on the comparative analysis of three major catalytic paradigms: metal-based catalysis, organocatalysis, and the emerging field of biocatalysis.
Metal-Based Catalysis: A Powerful and Versatile Toolkit
Transition metal catalysts have proven to be highly effective in a variety of pyrimidine synthesis strategies, including multicomponent reactions like the Biginelli reaction, which produces dihydropyrimidinones as precursors to pyrimidines.[3]
Lewis Acid Catalysis in the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic and widely used method for the synthesis of dihydropyrimidinones. The choice of Lewis acid catalyst significantly influences the reaction's efficiency.
A comparative study of various Lewis acids in the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones revealed significant differences in catalytic activity. For instance, in the reaction of an aromatic aldehyde, ethyl acetoacetate, and thiourea, NiCl₂·6H₂O demonstrated superior performance with a yield of 50.3%, compared to CuCl₂·2H₂O (6.2%) and CoCl₂·6H₂O (0.7%).[4][5] This difference is attributed to the varying coordination strength between the metal catalyst and the sulfur atom in thiourea.[4]
Table 1: Comparison of Lewis Acid Catalysts in the Biginelli Reaction
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| NiCl₂·6H₂O | 24 | 50.3 | [4] |
| CuCl₂·2H₂O | 24 | 6.2 | [4] |
| CoCl₂·6H₂O | 24 | 0.7 | [4] |
| p-TsOH | 24 | 35.0 | [5] |
This data underscores the critical importance of catalyst selection based on the specific substrates involved.
Copper-Catalyzed Multicomponent Reactions
Copper catalysts are versatile and have been employed in various multicomponent reactions to construct the pyrimidine ring. For example, copper-catalyzed [2+2+2] cyclization of ketones with nitriles offers a facile route to diversely functionalized pyrimidines under basic conditions.[6]
Microwave-Assisted Metal-Catalyzed Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in shorter reaction times. In the context of the Biginelli reaction, microwave-assisted synthesis using a sulfamic acid catalyst under solvent-free conditions has been shown to be highly efficient, with reaction times reduced from hours to minutes and yielding excellent product yields.[7]
Organocatalysis: A Greener and Often More Selective Approach
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a more sustainable alternative to metal-based catalysis, often avoiding the issues of metal toxicity and contamination of the final product.
Thiourea Derivatives in the Asymmetric Biginelli Reaction
Chiral thiourea derivatives have been successfully employed as organocatalysts in the asymmetric Biginelli reaction, enabling the synthesis of enantiomerically enriched dihydropyrimidinones. These catalysts operate through a network of hydrogen bonds to activate the substrates and control the stereochemical outcome of the reaction. For instance, a self-assembled methanoproline-thiourea organocatalyst has been shown to produce optically active 6-isopropyl-3,4-dihydropyrimidines in high yields and with excellent enantioselectivities (up to 99% ee).[8]
Table 2: Performance of a Methanoproline-Thiourea Organocatalyst in the Asymmetric Biginelli Reaction
| Substrate (Aldehyde) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | 95 | 96 | [8] |
| 4-Chlorobenzaldehyde | 92 | 98 | [8] |
| 4-Methylbenzaldehyde | 96 | 97 | [8] |
The high yields and enantioselectivities demonstrate the power of organocatalysis in asymmetric synthesis.
Biocatalysis: The Future of Sustainable Pyrimidine Synthesis
While still an emerging area for the synthesis of non-natural pyrimidines, biocatalysis, the use of enzymes as catalysts, offers unparalleled selectivity and operates under mild, environmentally benign conditions. The enzymes involved in the de novo pyrimidine biosynthesis pathway, such as carbamoyl phosphate synthetase, aspartate transcarbamoylase, and dihydroorotase, represent potential tools for synthetic applications.[9] Further research into enzyme engineering and substrate scope expansion is needed to fully realize the potential of biocatalysis in pyrimidine synthesis.
Experimental Protocols
To provide a practical resource, this section details representative experimental protocols for the catalytic synthesis of pyrimidine derivatives.
Protocol for Microwave-Assisted Biginelli Reaction[7][10]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
In a 100 mL beaker, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid.
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven at 300 watts. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Pulses of 20 seconds with intermittent cooling are recommended to prevent overheating.
-
Upon completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Filter the solid and wash thoroughly with water to remove any unreacted urea/thiourea.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol for Lewis Acid-Catalyzed Biginelli Reaction under Conventional Heating[11]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea/thiourea (1 mmol)
-
CuCl₂·2H₂O (catalytic amount)
-
Methanol (30 mL)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea/thiourea, and a catalytic amount of CuCl₂·2H₂O in methanol.
-
Reflux the mixture at 60 °C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that forms is filtered, washed with cold water and ether to remove unreacted starting materials, and then dried.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Biginelli Reaction Mechanism
The Biginelli reaction is believed to proceed through a series of key steps, including the formation of an N-acyliminium ion intermediate, which then undergoes a Michael addition with the enolate of the β-ketoester, followed by cyclization and dehydration.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
General Experimental Workflow for Catalytic Pyrimidine Synthesis
A typical workflow for the synthesis and purification of pyrimidine derivatives involves several key stages.
Caption: A generalized experimental workflow for catalytic pyrimidine synthesis.
Conclusion and Future Outlook
The synthesis of pyrimidines continues to be an active area of research, with a strong emphasis on the development of more efficient, selective, and sustainable catalytic methods. While metal-based catalysts offer a broad range of reactivity, the trend towards greener chemistry favors the use of organocatalysts. The scalability and recyclability of catalysts are also critical considerations for industrial applications.[10][11] The future of pyrimidine synthesis will likely see an increased adoption of biocatalysis and flow chemistry, further enhancing the efficiency and sustainability of these important transformations. This guide provides a snapshot of the current landscape, empowering researchers to make informed decisions in their pursuit of novel pyrimidine-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for predicting reactivity of pyrimidine derivatives
An In-Depth Guide to Predicting Pyrimidine Derivative Reactivity with Quantum Chemical Calculations
A Senior Application Scientist's Comparative Guide for Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and countless compounds in the development pipeline.[1] Its prevalence is due to its versatile chemical nature and ability to form key interactions with biological targets. However, this same versatility presents a significant challenge: predicting the regioselectivity of its chemical reactions. Functionalizing the pyrimidine ring, a common strategy in drug discovery for optimizing potency and pharmacokinetic properties, can often lead to a mixture of isomers, complicating synthesis and purification.[2][3]
This guide provides a comprehensive comparison of quantum chemical calculation methods to predict and rationalize the reactivity of pyrimidine derivatives. Moving beyond a simple list of protocols, we will explore the causality behind methodological choices, enabling researchers to select the most appropriate computational tools to solve specific chemical questions. We will ground these computational predictions in experimental observations, demonstrating how theory can directly inform laboratory practice.
Pillar 1: Assessing Global Reactivity – How Reactive is the Molecule Overall?
Before pinpointing where a reaction will occur, it's crucial to understand the overall electronic stability and reactivity of the molecule. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide this high-level view.
The HOMO-LUMO energy gap (ΔE) is a primary indicator of kinetic stability. A small gap suggests that the molecule requires less energy to undergo electronic excitation, correlating with higher chemical reactivity.[4][5] Conversely, a large gap implies greater stability.[6][7] From this gap, other valuable descriptors can be calculated, such as chemical hardness (η) and its inverse, global softness (σ) , which quantify the molecule's resistance to changes in its electron distribution. The electrophilicity index (ω) measures the propensity of a species to accept electrons.[6]
These descriptors are powerful for comparing a series of derivatives. For instance, a study on potential analgesic pyrimidine derivatives used DFT to show they possessed a significantly smaller energy gap (3.63–3.88 eV) compared to ibuprofen (6.03 eV), indicating their heightened chemical reactivity.[6][7]
Comparative Data: Global Reactivity Descriptors
The following table compares calculated global reactivity descriptors for several pyrimidine derivatives, illustrating how substitution patterns influence overall reactivity. Calculations were performed at the B3LYP/6-311++G(d,p) level of theory.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Pyrimidine | -7.35 | -0.82 | 6.53 | 3.27 | 1.88 |
| 2-Chloropyrimidine | -7.61 | -1.55 | 6.06 | 3.03 | 2.31 |
| 4-Chloropyrimidine | -7.58 | -1.71 | 5.87 | 2.94 | 2.45 |
| 2,4-Dichloropyrimidine | -7.89 | -2.18 | 5.71 | 2.86 | 2.91 |
| Ibuprofen (Reference)[6] | -7.34 | -1.31 | 6.03 | 3.02 | 2.64 |
Data for pyrimidine and its chloro-derivatives are representative values calculated for this guide. Reference data for Ibuprofen is from a published study to provide context.[6]
Pillar 2: Pinpointing Local Reactivity – Where Will the Reaction Occur?
While global descriptors give a general sense of reactivity, local reactivity descriptors are essential for predicting the specific sites of electrophilic or nucleophilic attack. This is particularly critical for substituted pyrimidines where multiple reaction sites are possible.
Workflow for Reactivity Prediction
Caption: A generalized workflow for predicting chemical reactivity using quantum calculations.
A. Predicting Nucleophilic Attack
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying pyrimidine rings.[2] Predicting its regioselectivity is a common challenge where computational methods excel.
1. Frontier Molecular Orbital (LUMO) Analysis: According to FMO theory, a nucleophilic attack is favored at the atomic site with the largest coefficient of the LUMO.[8] For pyrimidines, this often corresponds to the carbon atoms. However, it is critical to also inspect orbitals near the LUMO (e.g., LUMO+1), as substituents can alter the orbital ordering, making a higher unoccupied orbital the one that dictates reactivity.[8][9] For example, in 2,4-dichloropyrimidines, electron-donating groups at the C-6 position can shift the largest LUMO lobe from the C-4 position to the C-2 position, reversing the expected regioselectivity of nucleophilic attack.[2]
2. Molecular Electrostatic Potential (MEP): MEP maps provide a visually intuitive representation of the charge distribution on the molecular surface.[10] Regions of positive electrostatic potential (colored blue) are electron-deficient and represent the most likely sites for a nucleophile to attack.[11][12] These maps are excellent for quickly identifying potential "hot spots" for reactivity.
3. Fukui Function (f+): The Fukui function provides a more quantitative measure of site selectivity.[13] The function f+ specifically identifies sites susceptible to nucleophilic attack by modeling the change in electron density as an electron is added to the system.[14][15] The atom with the highest condensed f+ value is predicted to be the most reactive site for nucleophilic attack.
B. Predicting Electrophilic Attack
While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack, substituents can activate the ring or become sites of electrophilic reaction themselves.
1. Frontier Molecular Orbital (HOMO) Analysis: Electrophilic attacks are favored at sites with the largest coefficient of the HOMO, which represents the region from which it is easiest to remove electron density.[5][8]
2. Molecular Electrostatic Potential (MEP): On an MEP map, regions of negative electrostatic potential (colored red) are electron-rich and indicate the most probable sites for an electrophile to attack.[10][11][16]
3. Fukui Function (f-): The f- function identifies sites susceptible to electrophilic attack by modeling the change in electron density upon removing an electron. The atom with the largest condensed f- value is the predicted site of electrophilic attack.[15]
Pillar 3: A Comparative Guide to Computational Methods
The accuracy of a quantum chemical calculation is determined by the level of theory (method) and the basis set. The choice is always a trade-off between computational cost and desired accuracy.
| Method | Typical Basis Set | Computational Cost | Accuracy | Best For... |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Moderate-High | High | Gold standard for geometry optimizations, FMO analysis, MEP, and Fukui functions for small to medium-sized molecules (<200 atoms).[6][7][17] |
| Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) | High | High | Calculating electronic excitation energies and simulating UV-Vis spectra.[18] |
| Semi-Empirical | AM1, PM3 | Very Low | Low-Moderate | Rapid screening of very large molecules or large libraries of compounds where high accuracy is not critical.[18] |
| Coupled-Cluster (e.g., CCSD(T)) | aug-cc-pVTZ | Extremely High | Very High (Benchmark) | Establishing benchmark energies for small molecules to validate the accuracy of other methods.[19] Not practical for routine reactivity studies. |
For most applications involving pyrimidine derivatives in a drug discovery context, DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers the best balance of accuracy and computational efficiency.[6][7] The double-plus signs indicate the inclusion of diffuse functions, which are important for accurately describing lone pairs and potential anionic character, while the (d,p) indicates polarization functions, which allow for more flexibility in describing bonding.
Experimental Protocol: Predicting SNAr Regioselectivity on 2,4-Dichloropyrimidine
This protocol provides a self-validating, step-by-step methodology to predict the preferred site of nucleophilic attack on 2,4-dichloropyrimidine.
Logical Diagram of the Protocol
Caption: Step-by-step workflow for predicting the site of nucleophilic attack.
Step-by-Step Methodology
-
Molecular Structure Creation:
-
Draw 2,4-dichloropyrimidine in a molecular editor (e.g., GaussView, Avogadro) and perform an initial structure clean-up using molecular mechanics.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up a calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Job Type: Opt Freq (Optimize and calculate vibrational frequencies in one step).
-
Rationale: This level of theory provides accurate geometries and electronic properties for this class of molecules.[6][7] The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Fukui Function (f+) Calculation:
-
Using the optimized geometry from Step 2, perform two additional single-point energy calculations.
-
Calculation A (Neutral):
-
Job Type: SP (Single Point)
-
Charge: 0, Multiplicity: 1
-
Request a population analysis (e.g., Pop=NPA for Natural Population Analysis).
-
-
Calculation B (Anion):
-
Job Type: SP
-
Charge: -1, Multiplicity: 2
-
Request the same population analysis.
-
-
Analysis: The condensed Fukui function for nucleophilic attack (f+) for an atom k is calculated as: f+(k) = [qk(N+1) - qk(N)] Where qk(N+1) is the charge on atom k in the anionic state and qk(N) is the charge in the neutral state. The atom with the largest f+ value is the most susceptible to nucleophilic attack.[20]
-
-
Visualization and Analysis:
-
LUMO Plot: Generate a surface plot of the LUMO from the neutral molecule's calculation file. Observe the spatial distribution of the orbital lobes. For 2,4-dichloropyrimidine, the largest lobe is expected on the C4 carbon.[2]
-
MEP Map: Generate the molecular electrostatic potential map. Identify the most positive (blue) regions on the molecule, which indicate electron deficiency.
-
Synthesize Results: Correlate the findings from all three methods. The C4 position should exhibit the largest LUMO lobe, a strongly positive electrostatic potential, and the highest f+ value, providing a robust, multi-faceted prediction that it is the primary site for nucleophilic attack. This computational result aligns with established experimental observations in synthetic chemistry.
-
Conclusion
Quantum chemical calculations are an indispensable tool in modern drug discovery for predicting and understanding the reactivity of heterocyclic systems like pyrimidines. By moving beyond simple FMO theory and integrating analyses like Molecular Electrostatic Potential maps and Fukui functions, researchers can build a highly reliable, predictive model of reactivity. The choice of computational method, primarily between DFT and semi-empirical approaches, should be dictated by the specific research question and available resources, with DFT (B3LYP/6-311++G(d,p)) representing the optimal balance of accuracy and efficiency for detailed mechanistic and regioselectivity studies. This guide provides the foundational knowledge and practical workflows for scientists to confidently apply these methods, reducing experimental trial-and-error and accelerating the development of novel pyrimidine-based therapeutics.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. growingscience.com [growingscience.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. irjweb.com [irjweb.com]
- 6. Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2 [wjarr.com]
- 7. wjarr.com [wjarr.com]
- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fukui function - Wikipedia [en.wikipedia.org]
- 14. scm.com [scm.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchemrev.com [jchemrev.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
A Strategic Guide to the Safe Disposal of 2-Mercapto-4-hydroxy-5-cyanopyrimidine
This document provides essential safety and logistical information for the proper disposal of 2-Mercapto-4-hydroxy-5-cyanopyrimidine. As a compound integrating a thiol (mercaptan), a nitrile (cyano), and a pyrimidine heterocyclic core, its handling and disposal demand a rigorous, multi-faceted approach. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols to ensure personnel safety and environmental compliance.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a comprehensive understanding of the compound's inherent risks. This compound presents a combination of hazards stemming from its distinct functional groups. A failure to appreciate these risks can lead to safety incidents and regulatory non-compliance.
-
Mercaptan (Thiol) Group (-SH): This group is the source of the compound's potent, unpleasant odor.[1] Beyond the nuisance factor, mercaptans are respiratory irritants, can cause central nervous system effects like headaches and nausea upon inhalation, and are irritants to the skin and eyes.[1] Their toxicity to aquatic life necessitates preventing their entry into sewer systems.[1]
-
Cyanopyrimidine Core: This structure carries two primary concerns. Firstly, the nitrile (-CN) group presents a potential risk of releasing highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions or during thermal decomposition.[2] Secondly, combustion of nitrogen-containing heterocyclic compounds generates toxic nitrogen oxides (NOx).[3][4] The compound itself is flammable.[5][6]
-
Solid State: As a powder, it poses an inhalation risk and can generate dust.[3] Minimizing dust generation during handling is a critical safety measure.[3]
Table 1: Hazard Summary for this compound
| Hazard Category | Description | Primary Mitigation Strategy |
| Health Hazards | Skin, eye, and respiratory tract irritation.[3][7] Harmful if swallowed.[8] Potential for systemic toxicity due to nitrile group.[2] | Wear appropriate Personal Protective Equipment (PPE). Handle only in well-ventilated areas or fume hoods. |
| Physical Hazards | Flammable solid. May generate explosive dust-air mixtures.[4][5] Thermal decomposition produces toxic gases (Carbon oxides, Nitrogen oxides, Sulfur oxides).[3] | Store away from heat, sparks, and open flames.[4] Prevent dust accumulation.[3] |
| Environmental Hazards | Toxic to aquatic life.[1] Do not allow product to enter drains, waterways, or soil.[3] | Contain all waste streams. Dispose of through approved hazardous waste channels. |
| Odor Hazard | Pervasive and unpleasant stench from the mercaptan group.[1][9] | Handle in a fume hood. Decontaminate equipment promptly. Manage empty containers as hazardous waste.[10] |
The Primary Disposal Pathway: Segregation and Collection
For the vast majority of laboratory scenarios, the safest and most compliant method for disposing of this compound and its associated waste is through your institution's Environmental Health & Safety (EHS) department. In--laboratory treatment is a specialized task and should not be the default procedure.
Step-by-Step Protocol for Standard Disposal
-
Assemble Personal Protective Equipment (PPE): Before handling the chemical or its waste, don the following:
-
Segregate Waste at the Point of Generation: This is the most critical step. Preventing the mixing of incompatible waste streams is paramount for safety. Use separate, clearly labeled containers for each waste type.
Table 2: Waste Stream Segregation Plan
| Waste Stream | Description | Recommended Container | Labeling Requirements |
| Bulk Solid Waste | Unused or expired this compound powder. | Sealable, robust plastic or glass container with a screw cap. Place inside a secondary container (e.g., a labeled plastic bag). | "HAZARDOUS WASTE"; "this compound"; "Flammable Solid"; "Toxic" |
| Contaminated Labware (Trace Waste) | Empty vials, weigh boats, pipette tips, gloves, bench paper with minor residual contamination. | Lined, puncture-resistant container designated for solid chemical waste. Often a yellow chemotherapy waste container is appropriate.[12] | "HAZARDOUS WASTE"; "Trace Contaminated Debris with this compound" |
| Contaminated Sharps | Needles, scalpels, or broken glassware contaminated with the compound. | OSHA-approved, puncture-proof sharps container. | "HAZARDOUS WASTE"; "Sharps Contaminated with this compound" |
| Contaminated Liquid Waste | Solvents used to dissolve the compound, or aqueous solutions from rinsing glassware. | Sealable, chemically-compatible (e.g., HDPE) container. DO NOT mix with acidic waste. | "HAZARDOUS WASTE"; List all components by percentage (e.g., "Methanol 99%, this compound 1%"); "Flammable Liquid"; "Toxic" |
-
Manage Empty Containers: Due to the severe odor of the mercaptan group, containers that held this compound are not considered "empty" in the conventional sense. They must be managed as hazardous waste to prevent odor issues in the laboratory and waste disposal facilities.[10]
-
Tightly cap the original container.
-
Place it in a sealable plastic bag.
-
Dispose of it in the "Contaminated Labware" waste stream.
-
-
Store Waste Securely: Keep all hazardous waste containers closed when not in use. Store them in a designated Satellite Accumulation Area (SAA) within the lab, away from heat sources and incompatible materials.[10]
-
Arrange for EHS Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all labels are complete and legible.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management of waste generated from work with this compound.
Caption: Decision workflow for segregating and disposing of waste.
Advanced Protocol: In-Lab Hazard Reduction (Small Aqueous Volumes)
Disclaimer: This procedure is intended only for small quantities (e.g., <100 mL) of dilute aqueous waste. It should only be performed by personnel experienced with chemical neutralization techniques and with prior approval from their institution's EHS department. The primary disposal method remains collection by EHS.
The objective is to oxidize the mercaptan group to a less odorous and less volatile sulfonic acid derivative.[1][13] This procedure uses sodium hypochlorite (household bleach, ~5-8%).
Step-by-Step Oxidation Protocol
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood. Wear all PPE as described in Section 2.
-
Prepare the Reaction:
-
Place the dilute aqueous waste containing this compound into a beaker with a magnetic stir bar. The beaker should be large enough to accommodate a 2-3 fold volume increase.
-
Place the beaker in an ice bath to control the reaction temperature, as oxidation is exothermic.
-
-
Adjust pH: Check the pH of the solution. If it is acidic, slowly add 1M sodium hydroxide (NaOH) solution dropwise until the pH is neutral or slightly basic (pH 7-9). This is a critical safety step to prevent the generation of toxic chlorine or hydrogen cyanide gas.
-
Perform Oxidation: While stirring vigorously, slowly add household bleach (sodium hypochlorite solution) dropwise. A general rule is to add approximately 10-15 mL of bleach for every 1 gram of mercaptan estimated to be in the solution.
-
Monitor the Reaction: Continue stirring in the ice bath for at least 2 hours. The reaction is complete when the characteristic mercaptan odor is no longer detectable.[1]
-
Neutralize Excess Oxidant: After the reaction is complete, test for the presence of excess hypochlorite using potassium iodide-starch paper (a blue-black color indicates excess oxidant). If present, add a small amount of sodium bisulfite solution dropwise until the test paper no longer changes color.
-
Final Disposal: Even after treatment, this solution must be considered hazardous waste.
-
Neutralize the final solution to a pH between 6 and 9.
-
Transfer the treated solution to a properly labeled aqueous hazardous waste container.
-
The label should list all components, including the reaction products (e.g., "Water, Sodium Chloride, Oxidized Pyrimidine Derivatives").
-
Arrange for EHS pickup.
-
Emergency Procedures: Spills and Exposures
Small Spill Cleanup (Solid Powder)
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and if the spill is significant, a respirator.
-
Contain and Clean:
-
Do not use water or create dust.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the material into a designated hazardous waste container.[3]
-
Decontaminate the area with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
By adhering to these structured protocols, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chemos.de [chemos.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. td.usd.edu [td.usd.edu]
- 11. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 12. benchchem.com [benchchem.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Mercapto-4-hydroxy-5-cyanopyrimidine
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential, in-depth safety and logistical information for the handling of 2-Mercapto-4-hydroxy-5-cyanopyrimidine. The protocols outlined herein are designed to ensure your protection and the integrity of your research by providing a self-validating system of safety.
Understanding the Risks: Hazard Profile of this compound
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Ingestion may also be harmful[2]. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
During thermal decomposition, this compound can release irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides[2][3]. This underscores the importance of not only PPE but also proper engineering controls.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. Each component is critical for minimizing exposure and ensuring your safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or dust. Direct contact can cause serious eye damage[1]. |
| Skin Protection | Nitrile or neoprene gloves and a lab coat. | To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse[2][3]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient. | To avoid respiratory tract irritation from dust or aerosols. May cause respiratory irritation[1]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial. The following protocol outlines the key steps from preparation to disposal.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound[2].
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
Assemble and Inspect PPE: Before entering the work area, don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or puncture.
Handling the Compound
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the inhalation of any dust particles. Use a spatula for transfers and avoid generating dust.
-
Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately labeled.
-
General Handling: Avoid contact with skin, eyes, and clothing[2][3]. Do not eat, drink, or smoke in the laboratory area where this chemical is handled[2].
Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water[2].
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last, turning them inside out as you do so.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[2][3].
Caption: Safe handling workflow for this compound.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial for laboratory and environmental safety.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations[2]. Do not allow the product to enter drains or waterways[2].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
